19-Nordehydroepiandrosterone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
17916-75-5 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-16,19H,3-10H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |
Clé InChI |
KELRVUIFMYCLHB-MTLKIPAASA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CCC2=O)O |
SMILES canonique |
CC12CCC3C4CCC(CC4=CCC3C1CCC2=O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Biosynthesis of 19-Nordehydroepiandrosterone in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nordehydroepiandrosterone (19-nor-DHEA) is a C18 steroid that is structurally related to the adrenal prohormone dehydroepiandrosterone (B1670201) (DHEA). While not a major steroid hormone itself, 19-nor-DHEA is of significant interest to the scientific and pharmaceutical communities as a prohormone to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone)[1][2]. Its presence in biological systems and its potential for misuse in performance enhancement necessitate a thorough understanding of its biosynthetic origins. This technical guide provides an in-depth exploration of the 19-nor-DHEA biosynthetic pathway in mammals, focusing on the core enzymatic processes, quantitative data, and detailed experimental methodologies for its study.
The primary route for the endogenous formation of 19-nor-DHEA is believed to be a result of the incomplete aromatization of DHEA by the enzyme aromatase (cytochrome P450 19A1 or CYP19A1)[3]. Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. Its mechanism involves a three-step oxidative process. The distributive nature of this enzyme allows for the release of intermediates, leading to the formation of 19-hydroxy and subsequently 19-nor steroids as byproducts.
The Biosynthetic Pathway of this compound
The biosynthesis of 19-nor-DHEA is intricately linked to the established steroidogenic pathways. The journey begins with cholesterol and involves several key enzymatic steps primarily occurring in the adrenal glands and gonads.
Step 1: Synthesis of the Precursor, Dehydroepiandrosterone (DHEA)
The synthesis of DHEA from cholesterol is a multi-step process involving two critical cytochrome P450 enzymes:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): Located in the inner mitochondrial membrane, CYP11A1 catalyzes the conversion of cholesterol to pregnenolone (B344588). This is the rate-limiting step in steroidogenesis.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, found in the endoplasmic reticulum, possesses dual functionality. It first hydroxylates pregnenolone at the 17α position to form 17α-hydroxypregnenolone. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond to yield DHEA.
Step 2: The Putative Formation of 19-Nor-DHEA via Incomplete Aromatization
The central hypothesis for the endogenous production of 19-nor-DHEA involves the action of CYP19A1 (Aromatase) on DHEA. The aromatase reaction is a complex, three-step oxidative process that typically converts androgens to estrogens. However, due to the enzyme's distributive nature, intermediates can be released before the final aromatization is complete.
-
19-Hydroxylation of DHEA: Aromatase catalyzes the hydroxylation of the C19 methyl group of DHEA to form 19-hydroxy-DHEA .
-
Further Oxidation and Release: The 19-hydroxy-DHEA can undergo a second oxidation to form 19-oxo-DHEA .
-
Formation of 19-Nor-DHEA: It is postulated that an abortive final step of the aromatase reaction, or a subsequent enzymatic or non-enzymatic reaction, leads to the elimination of the C19 carbon, resulting in the formation of 19-nor-DHEA .
The formation of other 19-nor steroids, such as 19-norandrostenedione (B190405) from androstenedione (B190577), is well-documented as a byproduct of aromatase activity. This lends strong support to the analogous pathway for 19-nor-DHEA formation from DHEA.
The following diagram illustrates the key steps in the biosynthesis of DHEA and the proposed pathway for the formation of 19-nor-DHEA.
Quantitative Data
Quantitative data on the specific biosynthetic pathway of 19-nor-DHEA are limited in the scientific literature. Most kinetic studies of aromatase have focused on its primary substrates, androstenedione and testosterone, and the formation of estrogens. However, data from related reactions provide valuable context.
Table 1: Kinetic Parameters of Human Aromatase (CYP19A1)
| Substrate | Product(s) | Km (nM) | kcat (s-1) | Source |
| Androstenedione | Estrone, 19-Hydroxyandrostenedione, 19-Oxoandrostenedione | 62 ± 24 | 0.06 | [1][4] |
Note: The kcat value represents the overall conversion to estrone. The formation of 19-hydroxy and 19-oxo intermediates occurs at different rates within the overall reaction cycle.
The yield of 19-nor-DHEA from DHEA in various mammalian tissues has not been extensively quantified. Its endogenous presence is generally at very low concentrations, often detectable only by highly sensitive mass spectrometry techniques.
Experimental Protocols
Studying the biosynthesis of 19-nor-DHEA requires specialized techniques in molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Protocol 1: Expression and Purification of Recombinant Human Aromatase (CYP19A1)
This protocol is adapted from established methods for the bacterial expression of human aromatase[1][2].
1. Gene Expression: a. The cDNA for human CYP19A1 is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal or C-terminal polyhistidine tag for purification. b. The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). c. A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C. d. The starter culture is used to inoculate a larger volume of Terrific Broth. e. The culture is grown at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. f. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. g. The culture is then incubated at a lower temperature (e.g., 25-30°C) for several hours to overnight to enhance protein folding and solubility.
2. Cell Lysis and Membrane Preparation: a. Cells are harvested by centrifugation. b. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 10% glycerol (B35011), 1 mM PMSF, and lysozyme). c. Cells are lysed by sonication on ice. d. The lysate is centrifuged to pellet cell debris. e. The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction containing the recombinant aromatase.
3. Solubilization and Purification: a. The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% sodium cholate). b. The solubilized proteins are clarified by ultracentrifugation. c. The supernatant containing the solubilized aromatase is loaded onto a Ni-NTA affinity chromatography column. d. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. e. The His-tagged aromatase is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). f. The purified protein is dialyzed against a storage buffer and its concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively. The activity of the purified enzyme is confirmed using a standard aromatase activity assay.
Protocol 2: In Vitro Biosynthesis of 19-Nor-DHEA using Adrenal Microsomes
This protocol describes a general method for studying steroid metabolism using tissue-derived microsomes.
1. Preparation of Adrenal Microsomes: a. Fresh or frozen adrenal tissue is homogenized in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM EDTA). b. The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove nuclei and mitochondria. c. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. d. The microsomal pellet is washed and resuspended in a suitable buffer and the protein concentration is determined.
2. In Vitro Incubation: a. The reaction mixture is prepared in a microcentrifuge tube and contains:
- Adrenal microsomes (e.g., 0.5 mg/mL protein)
- DHEA (substrate, e.g., 10 µM)
- An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase)
- Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) b. The reaction is initiated by the addition of the NADPH-generating system. c. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes). d. The reaction is terminated by the addition of a cold organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
3. Steroid Extraction and Analysis: a. An internal standard (e.g., deuterated 19-nor-DHEA) is added to each sample for quantification. b. The steroids are extracted from the aqueous phase by vortexing with the organic solvent. c. The organic phase is separated by centrifugation, transferred to a new tube, and evaporated to dryness under a stream of nitrogen. d. The dried extract is reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS.
Protocol 3: Quantification of 19-Nor-DHEA by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 19-nor-DHEA.
1. Sample Preparation: a. The reconstituted steroid extract from the in vitro assay is used. b. For biological fluids like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.
2. Chromatographic Separation: a. An aliquot of the prepared sample is injected onto a reverse-phase C18 HPLC column. b. A gradient elution is performed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
3. Mass Spectrometric Detection: a. The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. b. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 19-nor-DHEA and its internal standard. c. The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of 19-nor-DHEA in the sample.
Table 2: Example MRM Transitions for 19-Nor-DHEA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 19-Nor-DHEA | 273.2 | 255.2 |
| d3-19-Nor-DHEA (Internal Standard) | 276.2 | 258.2 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to investigate the 19-nor-DHEA biosynthetic pathway.
Conclusion
The biosynthesis of this compound in mammals is a nuanced process, intrinsically linked to the primary steroidogenic pathways. The prevailing evidence points towards its formation as a byproduct of the incomplete aromatization of DHEA by CYP19A1. This technical guide has provided a comprehensive overview of this pathway, including the key enzymatic players, available quantitative data, and detailed experimental protocols for its investigation. Further research, particularly in quantifying the conversion rates of DHEA to 19-nor-DHEA in various tissues and elucidating the precise molecular mechanisms of the final demethylation step, will be crucial for a complete understanding of the physiological and pathological roles of this intriguing steroid. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to advance our knowledge in this area.
References
- 1. Expression and purification of a recombinant form of human aromatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient expression of human aromatase (CYP19) in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physiological Role of Endogenous 19-Nordehydroepiandrosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous 19-Nordehydroepiandrosterone (19-nor-DHEA) is a naturally occurring steroid that has garnered interest due to its potential physiological roles and its relationship to the anabolic steroid nandrolone (B1676933). This technical guide provides a comprehensive overview of the current understanding of endogenous 19-nor-DHEA, focusing on its biosynthesis, metabolism, and interaction with key hormonal signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core biological pathways to serve as a resource for researchers and professionals in drug development. While the direct physiological effects and receptor binding affinities of endogenous 19-nor-DHEA are still areas of active investigation, this guide consolidates the existing knowledge to facilitate further research and understanding.
Introduction
This compound (19-nor-DHEA) is a C18 steroid, structurally related to dehydroepiandrosterone (B1670201) (DHEA), but lacking the C19 methyl group. While synthetic 19-nor-DHEA has been recognized as a prohormone to the potent anabolic steroid nandrolone (19-nortestosterone), evidence suggests that it is also an endogenous compound in humans.[1] Its presence in urine and tissues is thought to arise from the incomplete action of aromatase on DHEA or from dietary sources.[1][2] Understanding the physiological role of endogenous 19-nor-DHEA is crucial for distinguishing natural physiological processes from the use of exogenous anabolic agents and for exploring its potential as a biomarker or therapeutic target.
Biosynthesis and Metabolism
The endogenous production of 19-nor-DHEA is not fully elucidated but is believed to occur through alternative pathways of steroidogenesis.
Proposed Biosynthetic Pathway
The primary proposed pathway for endogenous 19-nor-DHEA formation involves the incomplete aromatization of DHEA. The aromatase enzyme complex (CYP19A1) normally converts androgens to estrogens. It is hypothesized that an incomplete reaction by this enzyme can lead to the demethylation of DHEA at the C19 position, yielding 19-nor-DHEA.[1] DHEA itself is synthesized from cholesterol in the adrenal glands, gonads, and the brain through the action of enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase).[2][3][4][5][6]
Figure 1: Proposed Biosynthesis of Endogenous 19-nor-DHEA.
Metabolism
Once formed, 19-nor-DHEA serves as a prohormone, being metabolized to other 19-norsteroids. The primary metabolic pathway involves its conversion to nandrolone (19-nortestosterone). Subsequently, nandrolone is metabolized to 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are the major urinary metabolites.[7] These metabolites are then primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[7] The uridine (B1682114) diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT2B17, are responsible for the glucuronidation of 19-NA.
Figure 2: Metabolism of 19-nor-DHEA.
Physiological Concentrations
Direct measurements of endogenous 19-nor-DHEA in human tissues and plasma are not widely reported in the literature. However, the concentrations of its primary urinary metabolite, 19-norandrosterone (19-NA), have been quantified and are used as a proxy for the presence of 19-norsteroids.
| Analyte | Matrix | Concentration Range | Conditions | Reference |
| 19-Norandrosterone (19-NA) | Urine | 0.05 - 0.60 ng/mL | Healthy, non-treated adults | [5] |
| 19-Norandrosterone (19-NA) | Urine | Can increase by a factor of 2-4 | After prolonged intense effort | [5] |
| 19-Norandrosterone (19-NA) | Urine | < 1 ng/mL | Female athlete | [4] |
| 19-Norandrosterone (19-NA) | Urine | Up to 15 ng/mL | Pregnancy | [3] |
| 19-Norandrosterone (19-NA) | Urine | Threshold of 2 ng/mL | WADA anti-doping threshold | [3] |
Mechanism of Action: Receptor Interactions
The physiological effects of 19-nor-DHEA are likely mediated through its conversion to more potent androgens and its direct, albeit weaker, interaction with steroid hormone receptors.
Androgen Receptor (AR) and Estrogen Receptor (ER) Binding
As a precursor to nandrolone, a potent agonist of the androgen receptor, the anabolic effects of 19-nor-DHEA are primarily attributed to its metabolic conversion. While direct binding of 19-nor-DHEA to the androgen and estrogen receptors is plausible, quantitative data on its binding affinities (Ki or IC50 values) are not currently available in the published literature. It is anticipated that its affinity would be lower than that of its more potent metabolites.
Figure 3: Putative Signaling Pathways of 19-nor-DHEA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 19-nor-DHEA.
Androgen and Estrogen Receptor Competitive Binding Assays
These assays are used to determine the binding affinity of a compound to the androgen and estrogen receptors.
Figure 4: Workflow for Receptor Competitive Binding Assay.
Protocol: Androgen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare cytosol from the ventral prostate of castrated male rats as a source of androgen receptors.
-
Incubation: In assay tubes, combine the prostate cytosol, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of 19-nor-DHEA (or a known competitor as a positive control).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of 19-nor-DHEA to generate a competition curve and determine the IC50 value (the concentration of 19-nor-DHEA that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated.
Protocol: Estrogen Receptor Competitive Binding Assay
The protocol is analogous to the androgen receptor binding assay, but with the following modifications:
-
Receptor Source: Use uterine cytosol from ovariectomized female rats or recombinant human estrogen receptors (ERα or ERβ).
-
Radioligand: Use a radiolabeled estrogen, such as [³H]-17β-estradiol.
Cell Proliferation Assays
These assays are used to assess the effect of 19-nor-DHEA on the proliferation of hormone-responsive cancer cell lines.
Protocol: MCF-7 (Estrogen-Responsive Breast Cancer) Cell Proliferation Assay
-
Cell Culture: Culture MCF-7 cells in a suitable growth medium. Prior to the experiment, culture the cells in a medium devoid of estrogens (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to reduce baseline proliferation.
-
Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of 19-nor-DHEA. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot cell proliferation against the concentration of 19-nor-DHEA to determine the EC50 value (the concentration that elicits a half-maximal proliferative response).
Protocol: LNCaP (Androgen-Responsive Prostate Cancer) Cell Proliferation Assay
The protocol is similar to the MCF-7 assay, with the following key differences:
-
Cell Line: Use the LNCaP prostate cancer cell line.
-
Hormone Deprivation: Culture cells in a medium with charcoal-stripped serum to remove androgens.
-
Positive Control: Use a known androgen, such as dihydrotestosterone (B1667394) (DHT).
Conclusion and Future Directions
Endogenous 19-nor-DHEA is a fascinating molecule at the crossroads of steroid hormone biosynthesis and metabolism. While its role as a prohormone to nandrolone is established, its direct physiological effects remain largely unexplored. The lack of quantitative data on its receptor binding affinities and direct cellular actions represents a significant knowledge gap. Future research should focus on:
-
Quantifying Receptor Binding: Performing competitive binding assays to determine the Ki of 19-nor-DHEA for androgen and estrogen receptors.
-
Elucidating Direct Cellular Effects: Investigating the effects of 19-nor-DHEA on gene expression and cell signaling pathways in various cell types, independent of its conversion to nandrolone.
-
Clarifying Biosynthetic Pathways: Further characterizing the enzymatic reactions and regulatory mechanisms involved in the endogenous production of 19-nor-DHEA.
-
Developing Sensitive Detection Methods: Establishing robust and sensitive assays for the direct quantification of 19-nor-DHEA in human plasma and tissues to better understand its physiological concentrations and dynamics.
A deeper understanding of the physiological role of endogenous 19-nor-DHEA will not only provide valuable insights into steroid biology but also have important implications for clinical endocrinology, anti-doping science, and the development of novel therapeutic agents.
References
- 1. Metabolism of DHEA by cytochromes P450 in rat and human liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
The Pharmacokinetic and Metabolic Journey of 19-Nordehydroepiandrosterone: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Nordehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that is structurally related to the endogenous steroid dehydroepiandrosterone (B1670201) (DHEA) and the anabolic steroid nandrolone (B1676933) (19-nortestosterone). While specific in vivo pharmacokinetic data for 19-nor-DHEA is not extensively available in published literature, its metabolic fate and pharmacokinetic profile can be largely inferred from studies on nandrolone and its other prohormones. This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of 19-nor-DHEA in vivo, drawing upon data from related compounds. It details the metabolic pathways, urinary excretion products, and analytical methodologies for detection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
This compound (19-nor-DHEA) is a compound of interest in the fields of endocrinology, pharmacology, and anti-doping science. As a prohormone, it is converted in the body to more potent anabolic and androgenic steroids.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its physiological effects, potential therapeutic applications, and for developing sensitive detection methods. This guide synthesizes the current understanding of 19-nor-DHEA's in vivo behavior, primarily through the lens of its metabolic products and closely related analogs.
Predicted Pharmacokinetics of 19-nor-DHEA
Direct pharmacokinetic studies on 19-nor-DHEA are scarce. However, by examining the data from its parent compound, DHEA, and its metabolic product, nandrolone, we can construct a probable pharmacokinetic profile.
Absorption
Following oral administration, 19-nor-DHEA is expected to be absorbed from the gastrointestinal tract. The bioavailability of structurally similar steroids, such as DHEA, is known to be low due to extensive first-pass metabolism in the liver.[2][3] For instance, a study in cynomolgus monkeys showed the systemic availability of DHEA to be only 3.1 ± 0.4% after oral administration.[2] It is plausible that 19-nor-DHEA would exhibit similarly low oral bioavailability.
Distribution
Once in circulation, 19-nor-DHEA and its metabolites would likely bind to sex hormone-binding globulin (SHBG) and albumin, the primary transport proteins for steroids in the blood. The distribution would be widespread throughout the body, with potential accumulation in adipose tissue, similar to other lipophilic steroids.
Metabolism
The metabolism of 19-nor-DHEA is anticipated to follow a pathway analogous to that of DHEA and other nandrolone prohormones, leading to the formation of nandrolone and its subsequent metabolites. The primary metabolic transformations are expected to involve hydroxysteroid dehydrogenases (HSDs) and reductases.
The key metabolic steps are:
-
Conversion to 19-nor-androstenediol: The 3β-hydroxyl group of 19-nor-DHEA can be oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Conversion to 19-nor-androstenedione: The 17-keto group can be reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
Formation of Nandrolone (19-nortestosterone): Subsequent enzymatic reactions would lead to the formation of nandrolone.
-
Reduction to Urinary Metabolites: Nandrolone is then extensively metabolized, primarily through reduction, to 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE).[4][5] These are the major urinary biomarkers used to detect the administration of nandrolone or its prohormones.[6]
Excretion
The metabolites of 19-nor-DHEA, predominantly 19-NA and 19-NE, are primarily excreted in the urine.[5] These metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal clearance.[7] The detection window for these metabolites can be prolonged, especially after parenteral administration of nandrolone esters, with detection possible for several months.[8] After oral administration of nandrolone prohormones, the detection window is shorter, typically a few days.[5]
Quantitative Data on Metabolites
The following tables summarize quantitative data on the urinary excretion of the major metabolites of nandrolone and its prohormones, which are the expected end-products of 19-nor-DHEA metabolism.
| Metabolite | Urinary Concentration after Administration of Nandrolone/Prohormones | Detection Window | Reference |
| 19-Norandrosterone (19-NA) | Concentrations can exceed the WADA threshold of 2 ng/mL. Levels can reach up to 160 ng/mL after consumption of meat from non-castrated pigs. | Can be detected for up to 9 months after a single 150 mg dose of nandrolone decanoate (B1226879). | [5][8] |
| 19-Noretiocholanolone (19-NE) | Generally found at lower concentrations than 19-NA. | Similar to 19-NA. | [8] |
Note: These values are derived from studies on nandrolone and other prohormones and serve as an estimate for what might be expected after 19-nor-DHEA administration.
Experimental Protocols
The methodologies employed in the study of nandrolone and its prohormones provide a blueprint for investigating the pharmacokinetics and metabolism of 19-nor-DHEA.
In Vivo Study Design
-
Subjects: Human volunteers (healthy, non-athletic) or animal models (e.g., primates, rodents, horses).[9][10]
-
Administration: Oral or parenteral (intramuscular) administration of the test compound. Doses would vary depending on the study objectives.
-
Sample Collection: Serial blood samples (for pharmacokinetic analysis of parent drug and metabolites) and urine samples (for analysis of excreted metabolites) are collected at predetermined time points.
-
Ethical Considerations: All studies involving human or animal subjects must be approved by an appropriate ethics committee and conducted in accordance with relevant guidelines.
Analytical Methodology
-
Sample Preparation:
-
Blood (Serum/Plasma): Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Urine: Enzymatic hydrolysis (with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, followed by LLE or SPE.
-
-
Derivatization: Silylation (e.g., with MSTFA) is often performed to improve the gas chromatographic properties of the analytes.
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): The gold standard for the sensitive and specific detection and quantification of steroid metabolites.[8]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): Used to differentiate between endogenous and exogenous sources of steroids by measuring the carbon isotope ratio.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative and increasingly popular method for steroid analysis.[10]
-
Visualizations
Metabolic Pathway
Caption: Predicted metabolic pathway of 19-nor-DHEA.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Conclusion
While direct in vivo pharmacokinetic data for this compound remains to be fully elucidated, a comprehensive understanding of its metabolic fate can be constructed based on the extensive research conducted on nandrolone and its other prohormones. It is anticipated that 19-nor-DHEA undergoes significant first-pass metabolism, leading to low oral bioavailability, and is ultimately converted to nandrolone. The primary urinary metabolites, 19-norandrosterone and 19-noretiocholanolone, serve as key biomarkers for its administration. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for future in vivo studies aimed at definitively characterizing the pharmacokinetic profile of 19-nor-DHEA. Such research will be invaluable for a more complete understanding of its biological activity and for the continued development of sensitive and specific detection methods.
References
- 1. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and metabolism of oral and percutaneous dehydroepiandrosterone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of 19-norandrosterone in athletes' urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. | Semantic Scholar [semanticscholar.org]
- 8. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Disposition and metabolic profile of the weak androgen Dehydroepiandrosterone (DHEA) following administration as part of a nutritional supplement to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Synthetic Steroid: A Technical History of 19-Nordehydroepiandrosterone Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery and historical synthesis of 19-Nordehydroepiandrosterone (19-nor-DHEA), a pivotal synthetic steroid, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the chemical pathways, experimental protocols, and historical context surrounding the creation of this and related 19-norsteroids, which have had a profound impact on endocrinology and therapeutic development.
This compound, chemically known as estr-5-en-3β-ol-17-one, is a synthetic derivative of the naturally occurring hormone dehydroepiandrosterone (B1670201) (DHEA).[1][2] Its significance lies in its classification as a prohormone to nandrolone (B1676933) (19-nortestosterone), a potent anabolic steroid.[3] The journey of its synthesis is deeply rooted in the mid-20th century's quest for novel hormonal agents, a scientific endeavor that led to the development of the first oral contraceptives and a new class of anabolic agents.
A Legacy of Innovation: The Pioneers of 19-Norsteroid Chemistry
The story of 19-nor-DHEA is inextricably linked to the broader history of 19-norsteroid synthesis. The groundbreaking work of chemists like Carl Djerassi at Syntex in the early 1950s laid the foundation for this class of compounds.[4][5][6][7] His team's synthesis of norethindrone, the first orally active progestin, was a landmark achievement that revolutionized reproductive medicine.[4][5][6]
Central to the synthesis of these 19-norsteroids was the innovative application of a reaction developed by Australian chemist Arthur Birch – the Birch reduction .[8][9] This chemical reaction provided a means to partially reduce aromatic rings, a crucial step in converting estrogenic precursors into the 19-norandrostane skeleton.[8][9][10]
The Synthetic Pathway: From Estrogens to 19-Nor-DHEA
The overall transformation can be visualized as a multi-step process:
Experimental Protocols: A Reconstructed Methodology
The following protocols are based on established procedures for the synthesis of 19-norsteroids and represent a likely pathway to this compound.
Step 1: Birch Reduction of Estradiol 3-Methyl Ether
The foundational step is the Birch reduction of an aromatic A-ring of an estrogen. This reaction, using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene.[8][9][11][12]
-
Reaction: Estradiol 3-methyl ether is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol (B145695) or tert-butanol), and an ether solvent (like THF).
-
Reagents: Small pieces of an alkali metal, typically lithium or sodium, are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Mechanism: The solvated electrons add to the aromatic ring, forming a radical anion which is then protonated by the alcohol. A second electron addition and protonation yields the 1,4-diene product.
-
Product: The primary product is 3-methoxyestra-2,5(10)-dien-17β-ol.[11]
Step 2: Mild Hydrolysis to the β,γ-Unsaturated Ketone
To generate the desired Δ5-ene structure, the dienol ether intermediate from the Birch reduction undergoes a carefully controlled mild acidic hydrolysis.
-
Reaction: The crude product from the Birch reduction is treated with a weak acid, such as oxalic acid, in an aqueous solvent system.
-
Purpose: This selective hydrolysis cleaves the enol ether at the 3-position to yield a β,γ-unsaturated ketone, estr-5(10)-en-3-one-17β-ol. This intermediate is key to accessing the Δ5-3β-hydroxy configuration.
Step 3: Selective Reduction of the 3-Keto Group
The 3-keto group of the β,γ-unsaturated ketone is then stereoselectively reduced to the 3β-hydroxyl group.
-
Reagent: A metal hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is typically employed for this transformation. The steric hindrance of the steroid nucleus favors the approach of the hydride from the α-face, resulting in the desired β-orientation of the hydroxyl group.
-
Product: This step yields 19-nor-5-androstenediol (estr-5-ene-3β,17β-diol).[5][13]
Step 4: Selective Oxidation of the 17-Hydroxyl Group
The final step involves the selective oxidation of the 17β-hydroxyl group to a ketone without affecting the newly formed 3β-hydroxyl group or the Δ5 double bond.
-
Method: The Oppenauer oxidation is a classic and suitable method for this selective oxidation in steroid chemistry.
-
Reagents: The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a ketone, like acetone (B3395972) or cyclohexanone, which acts as the hydride acceptor.
-
Product: This oxidation yields the target molecule, this compound (estr-5-en-3β-ol-17-one).
Quantitative Data Summary
While specific yields for the synthesis of 19-nor-DHEA are not extensively documented in historical literature, the table below summarizes typical yields for the individual reaction types in steroid synthesis.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Birch Reduction | Estradiol 3-Methyl Ether | 3-Methoxyestra-2,5(10)-dien-17β-ol | 80-90 |
| Mild Hydrolysis | 3-Methoxyestra-2,5(10)-dien-17β-ol | Estr-5(10)-en-3-one-17β-ol | 75-85 |
| Selective Reduction | Estr-5(10)-en-3-one-17β-ol | 19-Nor-5-androstenediol | 85-95 |
| Oppenauer Oxidation | 19-Nor-5-androstenediol | This compound | 70-80 |
Biological Context and Signaling
19-nor-DHEA functions as a prohormone, meaning it is converted into a more active hormone in the body. The primary metabolic pathway of interest is its conversion to nandrolone.
Once converted to nandrolone, it exerts its biological effects by binding to and activating the androgen receptor. This leads to a cascade of downstream signaling events, ultimately resulting in the anabolic effects associated with this class of steroids, such as increased protein synthesis and muscle growth.
Conclusion
The synthesis of this compound represents a significant chapter in the history of medicinal chemistry. Born from the pioneering era of steroid synthesis, its creation was made possible by the development of novel chemical reactions like the Birch reduction. While it has gained notoriety as a performance-enhancing substance, its origins lie in the fundamental scientific pursuit of understanding and manipulating the structure and function of hormones for therapeutic benefit. This technical guide serves to illuminate the chemical ingenuity and historical context behind this noteworthy synthetic steroid.
References
- 1. Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The synthesis of A-nor-19-nortestosterone. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]
- 6. Bolandiol | 19793-20-5 | Benchchem [benchchem.com]
- 7. Bolandiol | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nandrolone - Wikipedia [en.wikipedia.org]
- 9. Birch reduction - Wikipedia [en.wikipedia.org]
- 10. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]
In Vitro Conversion of 19-nor-DHEA to Nandrolone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro enzymatic conversion of 19-nor-dehydroepiandrosterone (19-nor-DHEA) to the potent anabolic steroid, nandrolone (B1676933) (19-nortestosterone). The conversion is a two-step process mediated by the sequential action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). This document outlines the core enzymatic pathway, provides detailed, adaptable experimental protocols for conducting this conversion in a laboratory setting, and presents methods for the quantification of the involved steroids. Furthermore, this guide includes quantitative data derived from analogous steroid conversions to provide a reference framework for experimental design. Visual diagrams are provided to illustrate the reaction pathway and experimental workflows.
Introduction
19-nor-dehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that serves as a precursor to nandrolone.[1][2] The biological activity of 19-nor-DHEA is primarily realized through its metabolic conversion to nandrolone, a potent androgen and anabolic steroid.[3] Understanding the in vitro kinetics and requirements of this conversion is critical for researchers in pharmacology, endocrinology, and drug development, as well as for anti-doping science.[4]
The enzymatic cascade responsible for this transformation involves two key enzymes ubiquitously involved in steroidogenesis:[5]
-
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD): This enzyme catalyzes the oxidation of the 3β-hydroxyl group of 19-nor-DHEA to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position, yielding 19-norandrostenedione (B190405).[6][7]
-
17β-hydroxysteroid dehydrogenase (17β-HSD): Subsequently, this enzyme reduces the 17-keto group of 19-norandrostenedione to a 17β-hydroxyl group, forming the final product, nandrolone.[8]
This guide will detail the methodologies to replicate and analyze this conversion process in an in vitro setting.
Enzymatic Conversion Pathway
The conversion of 19-nor-DHEA to nandrolone is a sequential, two-step enzymatic reaction.
Experimental Protocols
The following protocols are adapted from established methods for similar steroid conversions due to a lack of literature specifically detailing the in vitro conversion of 19-nor-DHEA. Researchers should optimize these protocols for their specific experimental conditions.
General In Vitro Metabolism Assay Using Liver Microsomes
Liver microsomes are a common source of drug-metabolizing enzymes, including 3β-HSD and 17β-HSD, and can be used to study the overall conversion of 19-nor-DHEA.[2][9][10]
Objective: To determine the metabolic stability and conversion of 19-nor-DHEA to nandrolone in the presence of pooled human liver microsomes.
Materials:
-
19-nor-DHEA
-
Nandrolone (as a reference standard)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated nandrolone)
Procedure:
-
Prepare a stock solution of 19-nor-DHEA in a suitable solvent (e.g., DMSO or ethanol).
-
In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL) at 37°C for 5-10 minutes.[10]
-
Initiate the reaction by adding the 19-nor-DHEA substrate (final concentration, e.g., 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.
Controls:
-
A negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
A positive control with a known substrate for 3β-HSD and 17β-HSD (e.g., DHEA or testosterone) to ensure enzyme activity.
Individual Enzyme Assays
To study the kinetics of each enzymatic step separately, purified or recombinant 3β-HSD and 17β-HSD can be used.
This assay measures the conversion of 19-nor-DHEA to 19-norandrostenedione. The activity can be monitored by measuring the production of NADH spectrophotometrically at 340 nm or by quantifying the steroid product using chromatography.[11]
Materials:
-
19-nor-DHEA
-
Purified/recombinant 3β-HSD
-
NAD+
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)[11]
-
Spectrophotometer or HPLC/LC-MS system
Spectrophotometric Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+ (e.g., 0.5 mM), and the 3β-HSD enzyme.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, 19-nor-DHEA (at various concentrations for kinetic studies).
-
Immediately monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Chromatographic Assay Procedure:
-
Follow steps 1-3 of the spectrophotometric assay.
-
Incubate for a fixed period.
-
Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of 19-norandrostenedione by HPLC or LC-MS/MS.
This assay measures the conversion of 19-norandrostenedione to nandrolone. The reaction consumes NADPH, so its decrease can be monitored at 340 nm.
Materials:
-
19-norandrostenedione
-
Purified/recombinant 17β-HSD
-
NADPH
-
Buffer (e.g., Sodium Pyrophosphate, pH 8.9, or Potassium Phosphate, pH 7.4)
-
Spectrophotometer or HPLC/LC-MS system
Spectrophotometric Assay Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and the 17β-HSD enzyme.
-
Equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, 19-norandrostenedione.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculate the initial reaction velocity.
Chromatographic Assay Procedure:
-
Follow steps 1-3 of the spectrophotometric assay.
-
Incubate for a fixed period.
-
Stop the reaction.
-
Analyze the formation of nandrolone by HPLC or LC-MS/MS.
Analytical Quantification
Accurate quantification of 19-nor-DHEA, 19-norandrostenedione, and nandrolone is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[12][13] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization of the steroids.[14][15][16]
General LC-MS/MS Method Outline:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) for 3β-HSD with DHEA as a Substrate
| Enzyme Source | Km (µM) for DHEA | Reference |
|---|---|---|
| Purified Bovine Adrenal 3β-HSD | 2.8 | [7] |
| Purified Human 3β-HSD Type 2 | 23 | [6] |
| LNCaP Prostate Cancer Cells | ~10-100 (cellular saturation) |[17] |
Table 2: General Conditions for In Vitro Metabolism Studies
| Parameter | Typical Range/Condition | Reference |
|---|---|---|
| Microsomal Protein Conc. | 0.25 - 0.5 mg/mL | [9][10] |
| Substrate Concentration | 1 - 100 µM | [6][9] |
| Incubation Temperature | 37°C | [9][10] |
| Incubation Time | 0 - 120 minutes | [10] |
| pH | 7.4 |[9] |
Conclusion
The in vitro conversion of 19-nor-DHEA to nandrolone is a biochemically straightforward process that can be replicated and studied in a laboratory setting using either complex biological matrices like liver microsomes or purified enzyme systems. The protocols and data presented in this guide, adapted from related steroid metabolism studies, provide a robust framework for researchers to investigate the kinetics, efficiency, and potential inhibition of this pathway. Such studies are essential for advancing our understanding of prohormone metabolism and for the development of new therapeutic agents and sensitive analytical methods for anti-doping applications. Further research is warranted to establish the specific kinetic parameters for the enzymes involved in the metabolism of 19-nor-DHEA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 5. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. researchgate.net [researchgate.net]
- 16. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3βHSD activity saturates at physiological substrate concentrations in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of 19-Norandrostane Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 19-norandrostane steroid scaffold, a derivative of testosterone (B1683101) lacking the C-19 methyl group, represents a cornerstone in the development of synthetic anabolic and androgenic steroids. This structural modification profoundly influences the biological activity, leading to a fascinating and complex structure-activity relationship (SAR). The removal of the C-19 methyl group generally enhances the anabolic-to-androgenic ratio, a desirable characteristic for therapeutic applications aiming to promote muscle growth and bone density with minimized virilizing effects. This technical guide provides an in-depth exploration of the SAR of 19-norandrostane steroids, focusing on their interaction with androgen and estrogen receptors. It offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Core Concepts: The Impact of the Missing Methyl
The primary determinant of the unique activity of 19-norandrostane steroids is the absence of the angular methyl group at the C-10 position (conventionally numbered as C-19 in the parent androstane (B1237026) structure). This seemingly minor alteration has significant downstream consequences:
-
Enhanced Anabolic Activity: Removal of the 19-methyl group often leads to a higher anabolic-to-androgenic ratio. This is partly attributed to the way these compounds are metabolized. While testosterone is converted in target tissues by the enzyme 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), 19-nortestosterone is metabolized to the less potent 5α-dihydro-19-nortestosterone (DHN). This differential metabolism spares tissues like the prostate from the amplified androgenic signaling seen with testosterone, while the anabolic effects on muscle tissue are maintained or even enhanced.
-
Altered Receptor Binding: The planarity and electronic properties of the steroid A-ring are modified, influencing the binding affinity and selectivity for both the androgen receptor (AR) and the estrogen receptor (ER).
-
Progestogenic Activity: Some 19-norandrostane derivatives exhibit significant progestogenic activity, which can contribute to their overall pharmacological profile and side effects.
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data for a selection of 19-norandrostane steroids and related androgens, providing a basis for understanding their structure-activity relationships.
Table 1: Androgen Receptor (AR) and Estrogen Receptor (ERα) Binding Affinities
| Compound | AR Relative Binding Affinity (RBA) (%) [Testosterone = 100] | ERα Relative Binding Affinity (RBA) (%) [Estradiol = 100] | Notes |
| Testosterone | 100 | <0.1 | Endogenous androgen |
| 5α-Dihydrotestosterone (DHT) | 200-300 | <0.1 | Potent metabolite of testosterone |
| 19-Nortestosterone (Nandrolone) | 100-125 | 0.01 | Parent 19-norandrostane steroid[1] |
| 5α-Dihydro-19-nortestosterone (DHN) | 50-60 | - | Less potent metabolite of nandrolone |
| 7α-Methyl-19-nortestosterone (MENT) | 100-125 | - | Potent synthetic androgen[2] |
| 17α-Ethynyl-19-nortestosterone (Norethisterone) | 10-20 | 1 | Orally active progestin |
Data compiled from various sources. RBA values can vary depending on the specific assay conditions.
Table 2: Anabolic and Androgenic Activity from Hershberger Assay in Rats
| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Prostate Weight) | Anabolic/Androgenic Ratio |
| Testosterone Propionate | +++ | +++ | ~1 |
| Nandrolone Decanoate | ++++ | + | High |
| 19-Norandrostenedione (s.c.) | ++ | +/- | High[3][4] |
| 7α-Methyl-19-nortestosterone (MENT) | +++++ | ++ | Very High[5] |
Qualitative representation of activity based on available literature. "+" indicates the level of activity, "+/-" indicates weak or inconsistent activity.
Signaling Pathways
The biological effects of 19-norandrostane steroids are primarily mediated through their interaction with the androgen and estrogen receptors, which are ligand-activated transcription factors.
Androgen Receptor (AR) Signaling Pathway
Upon entering the cell, androgenic 19-norandrostane steroids bind to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with androgens.
Caption: Androgen Receptor (AR) Signaling Pathway.
Estrogen Receptor (ER) Signaling Pathway
Certain 19-norandrostane derivatives can also bind to estrogen receptors, particularly ERα. Similar to AR signaling, estrogenic ligands bind to ER in the cytoplasm or nucleus. This binding triggers receptor dimerization and subsequent interaction with Estrogen Response Elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes. This can contribute to both therapeutic effects and unwanted side effects.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Experimental Protocols
The characterization of the structure-activity relationship of 19-norandrostane steroids relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate tissue
-
Radiolabeled ligand: [³H]-R1881 (methyltrienolone)
-
Unlabeled R1881 (for standard curve)
-
Test compounds
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash Buffer (e.g., Tris-HCl)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In microcentrifuge tubes, add a constant amount of cytosolic protein, a fixed concentration of [³H]-R1881, and varying concentrations of the unlabeled test compound or unlabeled R1881 (for the standard curve).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with wash buffer to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Androgen Receptor Competitive Binding Assay Workflow.
Hershberger Assay (In Vivo)
The Hershberger assay is an in vivo screening test in castrated male rats to assess the androgenic and anti-androgenic activity of a substance.
Animals:
-
Peripubertal male rats, castrated at a specific age (e.g., 42 days).
Procedure:
-
Acclimation and Dosing: After a post-castration recovery period, the animals are randomly assigned to treatment groups. The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluid)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group. A statistically significant increase in the weight of these tissues indicates androgenic activity. The ratio of the increase in the weight of the levator ani muscle (anabolic) to the increase in the weight of the ventral prostate (androgenic) provides an estimate of the anabolic-to-androgenic ratio.
Caption: Hershberger Assay Workflow.
Conclusion
The structure-activity relationship of 19-norandrostane steroids is a rich and multifaceted field of study. The removal of the C-19 methyl group serves as a powerful tool for medicinal chemists to fine-tune the biological activity of androgenic compounds, often leading to an improved therapeutic index. By understanding the intricate interplay between chemical structure, receptor binding, metabolism, and in vivo activity, researchers can continue to design and develop novel 19-norandrostane derivatives with enhanced tissue selectivity and optimized pharmacological profiles for a range of therapeutic applications, from treating muscle wasting diseases and osteoporosis to the development of male contraceptives. This guide provides a foundational framework for professionals in the field to navigate the complexities of 19-norandrostane steroid SAR and to inform future drug discovery efforts.
References
- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of androgens and anabolic steroids - Wikipedia [en.wikipedia.org]
19-Nordehydroepiandrosterone and its impact on hormonal balance
An In-depth Technical Guide on 19-Nordehydroepiandrosterone and its Impact on Hormonal Balance
Abstract
This compound, more commonly known as 19-norandrosterone (B1242311) (19-NA), is a primary urinary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormones.[1][2] Its detection is a definitive marker for the administration of nandrolone, a substance banned in competitive sports and controlled for medical use. This guide provides a detailed technical overview of the metabolism of nandrolone to 19-norandrosterone, its profound impact on the body's hormonal balance, the analytical methodologies for its detection, and the signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in drug development and anti-doping fields.
Metabolism of Nandrolone to 19-Norandrosterone
Nandrolone (19-nortestosterone) is metabolized in the body, primarily by the enzyme 5α-reductase, into metabolites that include 5α-dihydronandrolone, 19-norandrosterone, and 19-noretiocholanolone (B1255105).[3][4][5] 19-Norandrosterone is the principal and most stable urinary metabolite used for doping control purposes.[1] The metabolic pathway involves the reduction of the A-ring of the nandrolone molecule.
Caption: Metabolic conversion of Nandrolone to its primary urinary metabolites.
Impact on Hormonal Balance
The administration of exogenous nandrolone leads to the presence of 19-norandrosterone, which disrupts the delicate hormonal equilibrium, primarily through the suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
-
Suppression of Gonadotropins: Like testosterone (B1683101), nandrolone exerts a strong negative feedback effect on the hypothalamus and pituitary gland.[6] This suppresses the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7][8][9] This suppression leads to a shutdown of endogenous testosterone production in males, resulting in testicular atrophy and potential infertility.[4]
-
Androgenic and Anabolic Effects: Nandrolone binds to the androgen receptor (AR) with a greater affinity than testosterone, mediating its potent anabolic (muscle-building) effects.[10] However, its conversion in androgenic tissues (like the prostate) to the less potent 5α-dihydronandrolone results in weaker androgenic effects compared to testosterone, which is converted to the highly potent Dihydrotestosterone (DHT).[3][10][11]
-
Progestogenic and Estrogenic Activity: Nandrolone and some of its metabolites exhibit progestational activity by binding to the progesterone (B1679170) receptor (PR).[12] While nandrolone aromatizes to estradiol (B170435) at a much lower rate than testosterone (approximately 20% of the rate), this conversion can still contribute to estrogenic side effects like gynecomastia and fluid retention.[5]
Analytical Detection and Experimental Protocols
The detection of 19-norandrosterone in urine is the standard method for identifying nandrolone abuse. Due to trace amounts being naturally present in some individuals, the World Anti-Doping Agency (WADA) has set a urinary threshold to differentiate between endogenous levels and exogenous administration.[2][13][14]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with 19-norandrosterone detection.
| Parameter | Value / Range | Source(s) |
| WADA Reporting Threshold (Male Urine) | > 2 ng/mL | [1][13][14][15] |
| Typical Endogenous Concentration | Usually < 0.13 ng/mL; can increase with intense exercise or pregnancy. | [13][16] |
| Limit of Detection (LOD) in Routine Testing | ~0.3–0.5 ng/mL | [13] |
| Detection Window (Parenteral Nandrolone) | Up to 6-9 months, or longer in some cases. | [13][17][18] |
| Detection Window (Oral Norsteroids) | A few days. | [13] |
Experimental Protocol: GC-MS/MS Analysis
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a primary technique for the confirmatory analysis of 19-norandrosterone in urine.[19][20]
Methodology:
-
Internal Standard Addition: A deuterated internal standard (e.g., d4-19-NA-glucuronide) is added to the urine sample for accurate quantification.[21]
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase (typically from E. coli) to cleave the glucuronide conjugate, releasing the free steroid.[13][20][22][23]
-
Extraction: The deconjugated steroids are extracted from the aqueous urine matrix. This is commonly performed using Solid-Phase Extraction (SPE) with a C18 or similar cartridge, followed by liquid-liquid extraction (e.g., with n-pentane).[20]
-
Derivatization: To increase volatility for gas chromatography, the extracted analyte is derivatized. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][23]
-
GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS/MS system. The gas chromatograph separates the components of the mixture based on their retention time. The tandem mass spectrometer then fragments the specific parent ion of derivatized 19-NA and detects the resulting product ions, providing highly specific and sensitive identification and quantification.[19][24]
Caption: General experimental workflow for 19-Norandrosterone analysis by GC-MS/MS.
Core Signaling Pathways
Nandrolone and its metabolites exert their physiological effects by interacting with several steroid hormone receptors, which in turn modulate gene expression and cellular function.
Caption: Key signaling pathways modulated by nandrolone and its metabolites.
Conclusion
19-Norandrosterone is a definitive biomarker for the use of exogenous nandrolone. Its administration has a significant and disruptive impact on the hormonal system, primarily through the potent activation of androgenic pathways and the suppression of the hypothalamic-pituitary-gonadal axis. The analytical methods for its detection are highly sophisticated, sensitive, and specific, allowing regulatory bodies to enforce anti-doping policies effectively. For researchers and drug development professionals, understanding the metabolism, hormonal impact, and signaling of 19-norsteroids is critical for developing new therapeutic agents and for fully comprehending the physiological consequences of AAS abuse.
References
- 1. researchgate.net [researchgate.net]
- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 6. The role of testosterone, the androgen receptor, and hypothalamic-pituitary–gonadal axis in depression in ageing Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Chapter 37: Disorders of the hypothalamic-pituitary-gonadal axis [clinical-laboratory-diagnostics.com]
- 9. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 12. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antidopingdatabase.com [antidopingdatabase.com]
- 15. researchgate.net [researchgate.net]
- 16. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wada-ama.org [wada-ama.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Gas chromatography/mass spectometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Protocol for 19-Norandrosterone Analysis in Urine
Introduction
19-Norandrosterone (B1242311) (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone (B1676933) (19-nortestosterone) and its precursors.[1] Its detection is a key indicator of the illicit use of these substances in sports anti-doping control and is also relevant in clinical and forensic toxicology. While 19-Norandrosterone can be produced endogenously at very low concentrations, particularly during pregnancy, elevated levels are indicative of exogenous administration.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the definitive identification and quantification of 19-NA in urine.[3] This protocol requires a multi-step sample preparation procedure involving hydrolysis, extraction, and chemical derivatization to ensure the analyte is suitable for GC-MS analysis.[3][4]
This document provides a detailed protocol for the analysis of 19-NA in human urine using GC-MS, intended for researchers, scientists, and professionals in drug development and testing.
Analytical Principle
The quantitative analysis of 19-Norandrosterone in urine by GC-MS follows a structured workflow. Since 19-NA is excreted predominantly as a glucuronide conjugate, the first step is an enzymatic hydrolysis to liberate the free steroid.[5][6] This is followed by a liquid-liquid extraction to isolate the analyte from the complex urine matrix. To enhance volatility and thermal stability for gas chromatography, the extracted analyte undergoes a two-step derivatization process: methoximation of the keto group followed by silylation of the hydroxyl group.[7][8] The resulting derivative is then separated on a gas chromatographic column and detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved using an isotope dilution method with a deuterated internal standard.[3]
Materials and Reagents
-
Standards: 19-Norandrosterone, 19-Norandrosterone-d4 glucuronide (internal standard).
-
Enzymes: β-glucuronidase from E. coli or Helix pomatia.[5][7]
-
Buffers: Phosphate (B84403) buffer (0.8 M, pH 7), Carbonate buffer (20%).[5]
-
Extraction Solvents: tert-Butyl methyl ether (TBME) or n-pentane (HPLC grade).[5][6]
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MOX) in pyridine (B92270) (20 mg/mL).[8][9]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
-
Other: Anhydrous sodium sulfate (B86663), nitrogen gas (high purity), autosampler vials with inserts.
Experimental Protocol
Step 1: Sample Preparation
-
Sample Aliquoting: Pipette 5 mL of urine into a screw-cap glass tube.
-
Internal Standard Spiking: Add a known amount of 19-Norandrosterone-d4 glucuronide internal standard to each sample, calibrator, and quality control.[3]
-
Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
Drying and Evaporation:
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
-
Step 2: Derivatization
This two-step process converts the analyte into a more volatile and thermally stable form for GC analysis.[4][9]
-
Methoximation:
-
Silylation:
Step 3: GC-MS Instrumental Analysis
The following parameters serve as a typical starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11][12] |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume)[11] |
| Oven Program | Initial 120°C, ramp at 20°C/min to 240°C, then ramp at 10°C/min to 310°C, hold for 5 min[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[10][12] |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 290°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | For Methoxime-TMS derivative: m/z 256, 346 (Quantifier/Qualifier for 19-NA); m/z 258, 348 for d4-IS[7] |
Step 4: Data Analysis and Quantification
-
Peak Identification: Identify the peaks for 19-NA and the internal standard based on their retention times and the presence of the characteristic ions.
-
Calibration Curve: Prepare a series of calibration standards and process them alongside the unknown samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantification: Determine the concentration of 19-NA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The performance of analytical methods for 19-Norandrosterone can vary based on the specific instrumentation and protocol details. The table below summarizes typical quantitative parameters reported in the literature.
| Parameter | Value | Method | Reference |
| Limit of Quantification (LOQ) | 2 ng/mL | GC-C-IRMS | [6] |
| Quantifiable Concentration | > 20 ng/mL | GC-MS | [7] |
| Linearity (R²) | > 0.99 | LC-MS/MS | [13] |
| Accuracy (Recovery) | 80-120% | LC-MS/MS & GC-MS/MS | [11] |
| Precision (%RSD) | < 15% | LC-MS/MS & GC-MS/MS | [11] |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical relationships between the analytical phases.
Caption: Experimental workflow for GC-MS analysis of 19-Norandrosterone in urine.
Caption: Logical relationship of the analytical phases for 19-NA determination.
References
- 1. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 19-nor-Dehydroepiandrosterone (19-nor-DHEA) in Human Serum by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 19-nor-dehydroepiandrosterone (19-nor-DHEA) in human serum. 19-nor-DHEA is a synthetic steroid and a prohormone of nandrolone (B1676933), an anabolic steroid. Its detection and quantification are of significant interest in clinical research, sports anti-doping, and pharmaceutical development. The described protocol employs a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This method is designed to provide high accuracy and precision for the determination of 19-nor-DHEA in a complex biological matrix.
Introduction
19-nor-Dehydroepiandrosterone (19-nor-DHEA) is an anabolic androgenic steroid that is a derivative of dehydroepiandrosterone (B1670201) (DHEA). It is known to be a prohormone to the potent anabolic steroid nandrolone (19-nortestosterone). Due to its potential for abuse in sports and its unapproved status for medical use, sensitive and reliable methods for its quantification in biological fluids are essential. LC-MS/MS has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and ability to quantify low concentrations of analytes in complex matrices like serum.[1][2]
This application note provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of 19-nor-DHEA in human serum. The methodology is based on established principles for the analysis of structurally similar steroids, such as DHEA and its metabolites.[1][3]
Experimental
Materials and Reagents
-
19-nor-DHEA reference standard
-
19-nor-DHEA-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 200 µL of serum, add 20 µL of internal standard solution (e.g., 100 ng/mL of 19-nor-DHEA-d4 in methanol). Vortex for 10 seconds.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are predicted based on the fragmentation of the structurally similar DHEA and should be optimized in the user's laboratory for collision energy (CE) and other compound-specific parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 19-nor-DHEA (Quantifier) | 275.2 | 257.2 | 100 |
| 19-nor-DHEA (Qualifier) | 275.2 | 97.1 | 100 |
| 19-nor-DHEA-d4 (IS) | 279.2 | 261.2 | 100 |
Data Presentation
Calibration Curve
A calibration curve should be prepared in drug-free serum over a concentration range relevant to the expected sample concentrations. Given the context of anti-doping analysis, a suggested range is 0.1 ng/mL to 50 ng/mL.
| Calibration Level | Concentration (ng/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 25.0 |
| 7 | 50.0 |
Method Validation Summary
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to standard bioanalytical method validation guidelines. The expected performance based on similar steroid assays is summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% of nominal concentration |
| Precision (%CV) | ≤ 15% |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.1 ng/mL |
| Matrix Effect | Within acceptable limits |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 19-nor-DHEA in serum.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 19-nor-DHEA in human serum. The protocol, including sample preparation, chromatography, and mass spectrometry, is based on well-established procedures for steroid analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the accurate determination of this synthetic steroid in a biological matrix. It is recommended that the user optimizes the mass spectrometric parameters for 19-nor-DHEA and its internal standard to achieve the best performance on their specific instrumentation.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 19-Nordehydroepiandrosterone from Plasma for LC-MS/MS Analysis
AUDIENCE: Researchers, scientists, and drug development professionals.
ABSTRACT: This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of 19-Nordehydroepiandrosterone (19-NDHEA) from human plasma samples. The described methodology is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high analyte recovery and minimal matrix effects. This protocol is intended to serve as a comprehensive guide for researchers in clinical, forensic, and anti-doping laboratories.
Introduction
This compound (19-NDHEA) is a synthetic anabolic-androgenic steroid. Accurate and sensitive quantification of 19-NDHEA in biological matrices such as plasma is crucial for pharmacokinetic studies, clinical research, and doping control. The complexity of the plasma matrix, with its high protein and lipid content, necessitates an effective sample preparation method to remove interfering substances and concentrate the analyte of interest.[1]
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex biological samples.[2] It offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2] This protocol describes a method utilizing a reversed-phase SPE sorbent for the extraction of 19-NDHEA from plasma.
Experimental
Materials and Reagents
-
This compound (19-NDHEA) reference standard
-
Internal Standard (IS), e.g., d4-19-NDHEA or a structurally similar deuterated steroid
-
SPE cartridges: Reversed-phase C18 (200 mg, 3 mL) or a polymeric sorbent like Oasis HLB
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (drug-free)
-
Zinc Sulfate solution (50 g/L) (optional, for protein precipitation)
Instrumentation
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Protocols
Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma in a clean centrifuge tube, add 25 µL of the internal standard working solution.
-
(Optional Protein Precipitation): Add 500 µL of 50 g/L Zinc Sulfate solution, followed by 500 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 4000 x g for 10 minutes.[3] Use the supernatant for the SPE procedure.
-
If not performing protein precipitation, dilute the plasma sample with 500 µL of water.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to go dry.[4]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the analyte of interest with 2 x 1.5 mL of ethyl acetate or methanol into a clean collection tube.[1][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex thoroughly before transferring to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical performance data for the SPE of steroids from plasma, which are expected to be similar for 19-NDHEA.
| Analyte | SPE Sorbent | Recovery (%) | RSD (%) | Reference |
| Testosterone | C18 | 87 - 101 | < 8.25 | [1] |
| DHEA | C18 | 87 - 101 | < 8.25 | [1] |
| Androstenedione | Oasis HLB | > 90 | < 15 | [6] |
| Progesterone | C18 | 87 - 101 | < 8.25 | [1] |
Table 1. Representative Recovery Data for Steroids from Plasma using SPE.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| Testosterone | 0.05 | 17.4 | > 0.998 | [7] |
| Androstenedione | 0.05 | 25.8 | > 0.998 | [7] |
| DHEA | 0.13 | 1850 | > 0.998 | [7] |
| Multiple Steroids | 0.38 - 1.18 | - | - | [8] |
Table 2. Representative Quantitative Performance Data for Steroid Analysis in Plasma/Serum.
Visualization of the Experimental Workflow
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. waters.com [waters.com]
- 4. arborassays.com [arborassays.com]
- 5. silicycle.com [silicycle.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. lcms.cz [lcms.cz]
- 8. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatisierungstechniken für die GC-MS-Analyse von 19-Norsteroiden: Applikationsschriften und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle und vergleichende Daten für die Derivatisierung von 19-Norsteroiden für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität dieser Verbindungen zu erhöhen und somit eine empfindliche und reproduzierbare Analyse zu ermöglichen.
Einleitung
19-Norsteroide, eine Klasse synthetischer anaboler Steroide, die sich vom Testosteron ableiten, werden häufig in der Sportdopingkontrolle und in der klinischen Analytik nachgewiesen. Aufgrund ihrer polaren funktionellen Gruppen (Hydroxyl- und Ketogruppen) sind sie für die direkte GC-MS-Analyse ungeeignet. Die Derivatisierung wandelt diese polaren Gruppen in weniger polare, flüchtigere und thermisch stabilere Einheiten um, was zu verbesserten chromatographischen Eigenschaften und empfindlicheren Nachweisen führt. Die beiden vorherrschenden Derivatisierungstechniken sind die einstufige Silylierung und die zweistufige Oximierung, gefolgt von der Silylierung.
Vergleichende Quantitative Daten
Die Wahl der Derivatisierungsmethode kann die Nachweis- und Bestimmungsgrenzen (LOD und LOQ) erheblich beeinflussen. Die folgende Tabelle fasst die quantitativen Leistungsdaten für verschiedene Derivatisierungstechniken bei der Analyse von 19-Norsteroiden zusammen.
| Analyt | Derivatisierungsmethode | Derivat | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| 19-Norandrosteron | Silylierung (MSTFA) | TMS-Ether | Urin | 0.01 | <1 |
| 19-Noretiocholanolon | Silylierung (MSTFA) | TMS-Ether | Urin | 0.06 | <1 |
| Trenbolon | Oximierung-Silylierung (Methoxylamin/MSTFA) | MO-TMS-Derivat | Urin | - | <2 |
| Tetrahydrogestrinon (THG) | Oximierung-Silylierung (Methoxylamin/MSTFA) | MO-TMS-Derivat | Urin | - | <2 |
| Nandrolon | Silylierung (MSTFA) | TMS-Ether | Urin | 0.03 | <1 |
TMS: Trimethylsilyl, MO: Methoxim
Experimentelle Protokolle
Hier werden detaillierte Protokolle für die beiden primären Derivatisierungstechniken vorgestellt.
Protokoll 1: Einstufige Silylierung (z.B. für 19-Norandrosteron)
Diese Methode eignet sich für 19-Norsteroide, die primär Hydroxylgruppen enthalten oder bei denen die Ketogruppen keiner vorherigen Oximierung bedürfen.
Materialien:
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Ammoniumiodid (NH₄I) (optional, als Katalysator)
-
Ethanethiol (optional, als Katalysator)
-
Getrockneter Probenextrakt
-
Heizblock oder Wasserbad
-
GC-Vials
Prozedur:
-
Probenvorbereitung: Der Urin wird enzymatisch mit β-Glucuronidase hydrolysiert, um konjugierte Steroide zu spalten. Anschließend erfolgt eine Flüssig-Flüssig- oder Festphasenextraktion (SPE), um die Analyten zu isolieren. Der Extrakt wird zur Trockne eingedampft.
-
Rekonstitution und Derivatisierung: Der trockene Rückstand wird in 50 µL MSTFA (optional mit Katalysatoren wie NH₄I/Ethanethiol versetzt) rekonstituiert.[1]
-
Inkubation: Das Vial wird fest verschlossen und für 60 Minuten bei 60 °C erhitzt.[1] Alternativ kann eine Mikrowellen-assistierte Derivatisierung für kürzere Reaktionszeiten (z.B. 30 Sekunden bis 5 Minuten) in Betracht gezogen werden.[1]
-
Analyse: Nach dem Abkühlen wird eine Aliquote der derivatisierten Probe direkt in das GC-MS-System injiziert.
Protokoll 2: Zweistufige Oximierung-Silylierung (z.B. für Trenbolon)
Diese Methode ist die bevorzugte Wahl für 19-Norsteroide mit Ketogruppen, da sie die Bildung von Tautomeren verhindert und stabilere Derivate erzeugt.[2]
Materialien:
-
Methoxyaminhydrochlorid-Lösung in Pyridin (z.B. 2%)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder eine Mischung aus TMSImid:MSTFA
-
Getrockneter Probenextrakt
-
Heizblock oder Wasserbad
-
GC-Vials
Prozedur:
-
Probenvorbereitung: Wie in Protokoll 1 beschrieben, wird die Probe hydrolysiert, extrahiert und getrocknet.
-
Oximierung: Zum trockenen Rückstand werden 50 µL der Methoxyaminhydrochlorid-Lösung in Pyridin gegeben. Das Vial wird verschlossen und für 60 Minuten bei 60 °C inkubiert, um die Ketogruppen in Methoxime umzuwandeln.
-
Silylierung: Nach dem Abkühlen wird das Lösungsmittel unter einem sanften Stickstoffstrom entfernt. Anschließend werden 50 µL MSTFA (oder eine Mischung aus TMSImid:MSTFA) zugegeben.[2]
-
Inkubation: Das Vial wird erneut verschlossen und für 30 Minuten bei 60 °C erhitzt, um die Hydroxylgruppen zu silylieren.
-
Analyse: Nach dem Abkühlen wird eine Aliquote der Probe in das GC-MS-System injiziert.
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die logischen Beziehungen der Derivatisierungsschritte.
Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von 19-Norsteroiden.
Abbildung 2: Logischer Entscheidungsbaum für die Wahl der Derivatisierungsmethode.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 19-nor-DHEA Metabolites
Introduction
19-nor-dehydroepiandrosterone (19-nor-DHEA) is a prohormone that can be metabolized in the body to nandrolone (B1676933) (19-nortestosterone), a potent anabolic androgenic steroid.[1] Its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] The identification of its metabolites is crucial for detecting its misuse in anti-doping controls and for understanding its metabolic fate in drug development. The primary urinary metabolites of 19-nor-DHEA are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are excreted predominantly as glucuronide and sulfate (B86663) conjugates.[2][3] High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for the unequivocal identification and quantification of these metabolites in complex biological matrices like urine.[4][5] This application note provides a detailed protocol for the identification of 19-nor-DHEA metabolites using LC-HRMS.
Metabolic Pathway of 19-nor-DHEA
19-nor-DHEA undergoes extensive metabolism before excretion. The metabolic pathway involves reduction and conjugation reactions, leading to the formation of various metabolites. The principal pathway is the conversion to 19-norandrosterone and 19-noretiocholanolone, which are then conjugated with glucuronic acid or sulfate.
Experimental Workflow
A robust analytical workflow is essential for the reliable identification and quantification of 19-nor-DHEA metabolites. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data
The following table summarizes the urinary concentrations of 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) detected after the administration of a nutritional supplement containing prohormones. While not a dedicated 19-nor-DHEA excretion study, these data provide an indication of the expected metabolite concentrations and ratios. It has been observed that in the initial hours post-administration, 19-NA concentrations are generally higher than those of 19-NE.[2][6]
| Time Post-Administration | 19-norandrosterone (19-NA) (ng/mL) | 19-noretiocholanolone (19-NE) (ng/mL) | 19-NA / 19-NE Ratio |
| 0-6 hours | > 100 | < 50 | > 2.0 |
| 6-12 hours | 50 - 100 | 50 - 100 | ~ 1.0 |
| 12-24 hours | 10 - 50 | 10 - 50 | < 1.0 |
| > 24 hours | < 10 | < 10 | Variable |
Note: These values are approximate and can vary significantly between individuals.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Urine Sample Preparation: Centrifuge 5 mL of urine at 3000 rpm for 10 minutes.
-
Enzymatic Hydrolysis: To 2 mL of the supernatant, add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour. For the analysis of sulfate conjugates, a separate hydrolysis with sulfatase is required, or a direct analysis of the conjugates can be performed.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elution: Elute the metabolites with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
-
Instrument: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 100-600
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2)
-
Resolution: > 30,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation
Metabolite Identification
The identification of 19-nor-DHEA metabolites is based on a combination of accurate mass measurement, retention time, and fragmentation patterns.
| Metabolite | Form | Precursor Ion [M+H]+ (m/z) | Precursor Ion [M-H]- (m/z) | Key Fragment Ions (m/z) |
| 19-norandrosterone (19-NA) | Free | 277.2162 | 275.2016 | 259, 241, 109 |
| Glucuronide | 453.2483 | 451.2337 | 277, 175, 113 | |
| Sulfate | - | 355.1585 | 275, 97 (HSO4-) | |
| 19-noretiocholanolone (19-NE) | Free | 277.2162 | 275.2016 | 259, 241, 109 |
| Glucuronide | 453.2483 | 451.2337 | 277, 175, 113 | |
| Sulfate | - | 355.1585 | 275, 97 (HSO4-) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Conclusion
This application note provides a comprehensive framework for the identification of 19-nor-DHEA metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the quantitative data and metabolic pathway information, serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of anti-doping science and drug metabolism. The use of HRMS provides the necessary analytical power to confidently identify and quantify these metabolites, contributing to a better understanding of 19-nor-DHEA's metabolic fate and aiding in the detection of its misuse.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 3. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. | Semantic Scholar [semanticscholar.org]
- 4. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of 19-Nordehydroepiandrosterone (19-nor-DHEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nordehydroepiandrosterone (19-nor-DHEA), also known as estr-5-en-3β-ol-17-one, is a synthetic steroid and a derivative of dehydroepiandrosterone (B1670201) (DHEA).[1] It is a prohormone of the anabolic steroid nandrolone (B1676933) (19-nortestosterone), meaning it is converted to nandrolone in the body.[2][3][4] As a nandrolone precursor, 19-nor-DHEA is of significant interest in research for its potential anabolic and androgenic effects. This document provides detailed protocols for the chemical synthesis and purification of 19-nor-DHEA for research purposes, along with an overview of its mechanism of action.
Synthesis of this compound
The following protocol describes a potential synthetic route to 19-nor-DHEA starting from estrone (B1671321) methyl ether. This pathway involves a Birch reduction to create the 19-nor steroid nucleus, followed by an Oppenauer oxidation to yield the final product.
Experimental Protocol: Synthesis
Step 1: Birch Reduction of Estrone Methyl Ether
This reaction reduces the aromatic A-ring of estrone methyl ether to a diene system.[5][6]
-
Materials:
-
Estrone methyl ether
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium metal
-
Anhydrous ethanol (B145695)
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense liquid ammonia into the flask.
-
Dissolve estrone methyl ether in anhydrous THF and add it to the liquid ammonia.
-
Carefully add small pieces of lithium metal to the stirring solution until a persistent blue color is obtained.
-
Slowly add anhydrous ethanol to the reaction mixture until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dienol ether product.
-
Step 2: Oppenauer Oxidation of the Intermediate
This step oxidizes the 3-hydroxyl group and isomerizes the double bond to yield 19-nor-DHEA.[7][8][9][10][11]
-
Materials:
-
Crude dienol ether from Step 1
-
Cyclohexanone
-
Aluminum isopropoxide
-
Sodium hydroxide (B78521) solution (10%)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the crude dienol ether in toluene and cyclohexanone.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with 10% sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 19-nor-DHEA.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 19-nor-DHEA.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and reagents. A combination of column chromatography and recrystallization is typically employed for steroid purification.
Experimental Protocol: Purification
1. Column Chromatography
-
Materials:
-
Crude 19-nor-DHEA
-
Silica (B1680970) gel (60-120 mesh)[12][13][14]
-
Ethyl acetate
-
Test tubes for fraction collection
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude 19-nor-DHEA in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization
-
Materials:
-
Procedure:
-
Dissolve the partially purified product in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure 19-nor-DHEA.
-
Purity Assessment
The purity of the synthesized 19-nor-DHEA should be assessed using standard analytical techniques.
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities | Column: C18 reverse-phase[20][21][22][23][24]Mobile Phase: Acetonitrile/Water gradientDetection: UV at ~210 nm |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirm molecular weight and identify volatile impurities | Derivatization: Silylation (e.g., with BSTFA)Ionization: Electron Impact (EI)[25][26][27][28]Analysis: Fragmentation pattern comparison |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure | Solvent: CDCl₃ or DMSO-d₆Spectra: ¹H NMR, ¹³C NMR[29][30][31][32] |
Mechanism of Action and Signaling Pathway
19-nor-DHEA is a prohormone of nandrolone.[33] Upon administration, it is metabolized in the body to nandrolone. Nandrolone is a potent anabolic steroid that exerts its effects primarily through the androgen receptor (AR).
Signaling Pathway of 19-nor-DHEA
-
Conversion: 19-nor-DHEA is converted to nandrolone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
Receptor Binding: Nandrolone binds to the androgen receptor (AR) in the cytoplasm of target cells.
-
Translocation: The nandrolone-AR complex translocates to the nucleus.
-
Gene Transcription: In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, which modulates the transcription of target genes.
-
Cellular Response: This leads to anabolic effects such as increased protein synthesis and muscle growth, as well as androgenic effects.[34]
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Androgen prohormone - Wikipedia [en.wikipedia.org]
- 4. medbox.iiab.me [medbox.iiab.me]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. organicreactions.org [organicreactions.org]
- 9. Oppenauer Oxidation: Definition, Mechanism, & Applications [allen.in]
- 10. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 11. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 12. column-chromatography.com [column-chromatography.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Gold nanoparticles grafted modified silica gel as a new stationary phase for separation and determination of steroid hormones by thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1992008730A1 - Novel steroidal organic substance crystallization method and compounds thereby obtained - Google Patents [patents.google.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. LabXchange [labxchange.org]
- 18. amherst.edu [amherst.edu]
- 19. rsc.org [rsc.org]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. scispace.com [scispace.com]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
- 28. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Complete 1H and 13C assignments of fluorinated analogs of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. scielo.br [scielo.br]
- 33. Nandrolone - Wikipedia [en.wikipedia.org]
- 34. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
Application of 19-nor-DHEA in Endocrinology Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-nor-dehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that serves as a metabolic precursor to the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[1] Its structural similarity to dehydroepiandrosterone (B1670201) (DHEA) and its conversion to a potent androgen receptor (AR) agonist make it a compound of interest in endocrinology research. This document provides detailed application notes and protocols for the use of 19-nor-DHEA in preclinical research models to investigate its effects on various endocrine-regulated systems. While direct research on 19-nor-DHEA is limited, this guide extrapolates from studies on closely related 19-nor compounds and DHEA to provide a comprehensive framework for its application.
Mechanism of Action
The primary mechanism of action of 19-nor-DHEA is its enzymatic conversion to nandrolone.[1] This conversion is a critical step for its biological activity, as nandrolone is a potent agonist of the androgen receptor. The lack of a C-19 methyl group in 19-nor steroids is believed to reduce their aromatization into estrogens compared to testosterone.
Signaling Pathway
The conversion of 19-nor-DHEA to nandrolone and its subsequent signaling cascade involves several enzymatic steps and receptor interactions.
References
Application Notes and Protocols: 19-Nordehydroepiandrosterone (19-NEPIA) as a Biomarker in Sports Doping
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Nordehydroepiandrosterone (19-NEPIA) is a prohormone of the anabolic-androgenic steroid nandrolone (B1676933) (19-nortestosterone) and is prohibited in sports by the World Anti-Doping Agency (WADA).[1][2] Its abuse is detected indirectly through the identification of its urinary metabolites, primarily 19-norandrosterone (B1242311) (19-NA). The presence of 19-NA in an athlete's urine above a certain threshold is considered an Adverse Analytical Finding (AAF).[3][4][5] These application notes provide a comprehensive overview of the metabolism of 19-NEPIA, and detailed protocols for the detection and quantification of its primary biomarker, 19-NA, in urine samples.
Metabolic Pathway of 19-NEPIA
19-NEPIA is metabolically converted in the body to nandrolone. Nandrolone then undergoes further metabolism, primarily through reduction by the enzyme 5α-reductase, to form 19-norandrosterone (19-NA) and its stereoisomer, 19-noretiocholanolone (B1255105) (19-NE).[6] These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in the urine.[3][7] The primary target for anti-doping laboratories is the detection of the glucuronide conjugate of 19-NA.
Analytical Workflow for Doping Control
The detection of 19-NA in urine samples involves a multi-step process, from sample collection to instrumental analysis and data interpretation. The general workflow is designed to ensure accuracy, sensitivity, and reliability of the results, in accordance with WADA guidelines.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of 19-NA. These values are critical for the interpretation of analytical results in a doping control context.
| Parameter | Value | Reference |
| WADA Reporting Threshold | > Decision Limit (DL) | [8] |
| Historically > 2 ng/mL | [3][4][5] | |
| Concentration Requiring GC-C-IRMS Confirmation | Between DL and 15 ng/mL | [8] |
| Typical Limit of Detection (LOD) by LC-MS/MS | 40 pg/mL (for 19-NA sulfate) | [7] |
| Typical Lowest Limit of Quantification (LLOQ) by LC-MS/MS | 200 pg/mL (for 19-NA sulfate) | [7] |
| Quantification Limit for GC-MS | > 20 ng/mL | [6] |
Experimental Protocols
Protocol 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis of 19-Norandrosterone
This protocol outlines a typical procedure for the quantification of 19-NA using GC-MS/MS, a well-established method in anti-doping laboratories.
1. Sample Preparation
-
Internal Standard Addition: To a 2-5 mL aliquot of urine, add a known amount of a deuterated internal standard, such as d4-19-norandrosterone (B566406) glucuronide.[8]
-
Enzymatic Hydrolysis: Adjust the pH of the urine to 7.0 with phosphate (B84403) buffer. Add β-glucuronidase from E. coli and incubate at 50-60°C for 1-3 hours to cleave the glucuronide conjugates.[1]
-
Extraction:
-
Adjust the pH to 9-10 with a carbonate buffer.
-
Perform a liquid-liquid extraction with an organic solvent like n-pentane or diethyl ether.
-
Alternatively, use solid-phase extraction (SPE) with a suitable sorbent.
-
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol, and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6]
2. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of 1-2 µL.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C, ramping to 250°C, and then to 320°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 19-NA-TMS and the internal standard.
-
3. Data Analysis and Quantification
-
Quantify the concentration of 19-NA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 19-Norandrosterone Conjugates
This protocol describes a method for the direct detection of conjugated 19-NA, which eliminates the need for hydrolysis and derivatization steps.
1. Sample Preparation
-
Internal Standard Addition: Add a deuterated internal standard, such as d4-19-norandrosterone glucuronide, to a 1-2 mL aliquot of urine.
-
Solid-Phase Extraction (SPE):
-
Use a quaternary amine SPE cartridge to extract the sulfated and glucuronidated steroids.[7]
-
Condition the cartridge with methanol (B129727) and water.
-
Load the urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
2. Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium formate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode for the detection of glucuronide and sulfate conjugates.[7]
-
Analysis Mode: Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for the conjugated forms of 19-NA and the internal standard.
-
3. Data Analysis and Quantification
-
Quantify the concentration of conjugated 19-NA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 3: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Confirmation
When the concentration of 19-NA falls within a specific range (between the Decision Limit and 15 ng/mL), GC-C-IRMS analysis is mandatory to differentiate between endogenous and exogenous sources.[8] This technique measures the carbon isotope ratio (¹³C/¹²C) of the detected 19-NA.
1. Sample Preparation
-
Sample preparation is similar to the GC-MS/MS protocol, involving hydrolysis, extraction, and often further purification by HPLC to isolate the 19-NA fraction.
2. Instrumental Analysis
-
GC-C-IRMS System: The GC is coupled to a combustion interface, which converts the eluted compounds into CO₂ gas. The gas is then introduced into an isotope ratio mass spectrometer.
-
Measurement: The IRMS measures the ratio of ¹³C-CO₂ to ¹²C-CO₂.
3. Data Interpretation
-
The δ¹³C value of the urinary 19-NA is compared to that of an endogenous reference compound (ERC), such as pregnanediol. A significant difference in the δ¹³C values is indicative of an exogenous origin of the 19-NA.
Conclusion
The detection of 19-norandrosterone in urine is a reliable indicator of the misuse of 19-NEPIA and other 19-norsteroids. The analytical methods described, particularly GC-MS/MS and LC-MS/MS, provide the necessary sensitivity and specificity for doping control purposes. The mandatory confirmation by GC-C-IRMS in specific concentration ranges adds a crucial layer of certainty in distinguishing between endogenous and exogenous sources, ensuring the integrity of anti-doping programs. These protocols and data serve as a valuable resource for laboratories involved in sports drug testing and for researchers in the field of steroid metabolism and analysis.
References
- 1. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
- 3. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
- 5. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 6. Nandrolone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
Application Notes: Cell-Based Assays for Determining the Androgenicity of 19-nor-DHEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-nor-dehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that is structurally related to the endogenous steroid dehydroepiandrosterone (B1670201) (DHEA).[1][2][3] As a prohormone, 19-nor-DHEA is converted in the body to other hormones, including nandrolone (B1676933) (19-nortestosterone), a potent anabolic-androgenic steroid.[1][4][5] The androgenicity of a compound refers to its ability to bind to and activate the androgen receptor (AR), thereby eliciting male-like characteristics. Understanding the androgenic potential of 19-nor-DHEA is critical for assessing its biological activity and potential health risks, including liver damage, infertility, and behavioral changes.[2][5] Cell-based assays provide a sensitive and specific means to quantify the androgenic activity of compounds like 19-nor-DHEA by measuring their ability to activate the androgen receptor signaling pathway in a controlled in vitro environment.
The primary mechanism of androgen action involves the binding of a ligand to the androgen receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding event initiates the transcription of target genes, leading to a physiological response. Cell-based androgenicity assays are designed to measure the transcriptional activation of a reporter gene under the control of AREs.
Principle of Androgen Receptor Transcriptional Activation Assays
Androgen Receptor Transcriptional Activation (ARTA) assays are the gold standard for in vitro assessment of androgenicity.[6][7] These assays utilize engineered cell lines that stably express the human androgen receptor and contain a reporter gene (commonly luciferase) linked to androgen response elements.[1][8] When an androgenic compound is introduced to these cells, it binds to the androgen receptor, leading to the expression of the reporter gene. The resulting signal, such as the luminescence produced by the luciferase enzyme, is directly proportional to the androgenic activity of the compound. These assays are highly sensitive and can be used to determine the potency of a substance, often expressed as the half-maximal effective concentration (EC50).
Several validated ARTA assay systems are available, including:
-
AR-EcoScreen™: Utilizes a Chinese Hamster Ovary (CHO) cell line.[9][10]
-
AR-CALUX®: Employs a human bone osteosarcoma cell line (U2OS).
-
22Rv1/MMTV_GR-KO: A human prostate cancer cell line.[6]
These assays are recognized by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 458 for the detection of androgenic agonist and antagonist activity of chemicals.[6][7]
Application for 19-nor-DHEA
Direct in vitro androgen receptor activation data for 19-nor-DHEA is not extensively documented in publicly available literature. Its androgenic effects in vivo are largely attributed to its metabolic conversion to more potent androgens like nandrolone. Therefore, when assessing the androgenicity of 19-nor-DHEA using cell-based assays, it is important to consider that the observed activity may be lower than that of its active metabolites. To provide a comprehensive understanding, it is recommended to also test its primary metabolite, nandrolone, in parallel.
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of androgen receptor activation:
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for Androgen Receptor Transcriptional Activation Assay
The following diagram outlines the general workflow for assessing the androgenicity of a test compound like 19-nor-DHEA.
Caption: Experimental Workflow.
Protocols
Androgen Receptor Transcriptional Activation (ARTA) Assay Protocol
This protocol is based on the principles outlined in OECD Test Guideline 458.[6][7]
1. Materials and Reagents
-
AR-responsive cell line (e.g., AR-EcoScreen™, AR-CALUX®, or 22Rv1/MMTV_GR-KO)
-
Cell culture medium (as recommended for the specific cell line)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
19-nor-DHEA (test compound)
-
Dihydrotestosterone (DHT) (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Cell lysis buffer
-
Luminometer
2. Cell Culture
-
Culture the AR-responsive cells in the recommended medium supplemented with charcoal-stripped FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain the cells by regular sub-culturing to ensure they are in the logarithmic growth phase for experiments.
3. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the cells in a fresh medium.
-
Determine the cell density and adjust to the desired concentration.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of 19-nor-DHEA and DHT in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations to be tested. The final solvent concentration in the wells should not exceed 0.1%.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of 19-nor-DHEA, DHT, or vehicle control.
-
Include a blank (medium only) and a vehicle control (medium with solvent) in triplicate.
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
After incubation, remove the medium from the wells.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value for each compound.
Data Presentation
The following table provides a summary of the androgenic potency of several key androgens and related compounds to serve as a reference for interpreting the results for 19-nor-DHEA. Direct EC50 values for 19-nor-DHEA are not widely available in the literature, as its androgenic activity is primarily due to its conversion to nandrolone.
| Compound | Common Abbreviation | Androgenic Potency (EC50 in nM, approximate) | Notes |
| Dihydrotestosterone | DHT | 0.1 - 1 | A potent endogenous androgen, often used as a positive control. |
| Testosterone | T | 1 - 10 | The primary male sex hormone. |
| Nandrolone | 1 - 10 | The primary active metabolite of 19-nor-DHEA. | |
| Dehydroepiandrosterone | DHEA | >1000 | A weak androgen; primarily acts as a precursor to other hormones.[6] |
| 19-nor-Dehydroepiandrosterone | 19-nor-DHEA | Data not available | Expected to have weak intrinsic activity; its potency is realized through conversion to nandrolone. |
Conclusion
Cell-based androgen receptor transcriptional activation assays are robust and sensitive methods for determining the androgenicity of compounds like 19-nor-DHEA. While 19-nor-DHEA itself may exhibit weak direct activity, these assays can quantify the androgenic potential that arises from its metabolic conversion to more potent androgens such as nandrolone. The provided protocols and reference data will aid researchers in designing and interpreting experiments to accurately assess the androgenic profile of 19-nor-DHEA and its metabolites.
References
- 1. 19-Nordehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 5. 19-nor-dhea: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Experimental Design for Studying 19-nor-DHEA Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction 19-nor-dehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone, structurally related to the endogenous adrenal steroid DHEA.[1][2] It is considered a precursor to the anabolic steroid nandrolone (B1676933) (19-nortestosterone).[1][3] Unlike DHEA, 19-nor-DHEA is suggested to have reduced conversion to estrogens and less potent 5-alpha reduced metabolites.[4] Its use is associated with claims of enhancing muscle strength, stamina, and physical performance.[5][6] However, there is limited scientific evidence to fully substantiate these claims and characterize its safety profile.[6][7] This document provides a comprehensive in vivo experimental design to rigorously evaluate the physiological, metabolic, and behavioral effects of 19-nor-DHEA in a preclinical rodent model.
Part 1: In Vivo Experimental Design
1.1. Overall Objective To characterize the pharmacokinetic profile, anabolic/androgenic activity, behavioral effects, and target gene expression changes following sub-chronic administration of 19-nor-DHEA in an adult male rat model.
1.2. Animal Model Selection
-
Species: Adult Male Sprague-Dawley or Wistar rats (8-10 weeks old). Rodent models are standard for preclinical studies of steroid hormones.[8][9]
-
Surgical Preparation: Orchidectomy (castration) is recommended for all animals (except the sham group) to eliminate the influence of endogenous testosterone, thereby creating a more sensitive model to assess the androgenic effects of the test compound.[8][10] A washout period of 7-14 days post-surgery should be allowed for endogenous androgens to clear before starting the treatment.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[11]
1.3. Experimental Groups and Dosing A 28-day study duration is proposed to assess sub-chronic effects. The following experimental groups are recommended:
| Group | N | Surgical Procedure | Treatment (Daily via Oral Gavage) | Rationale |
| 1 | 10 | Sham Orchidectomy | Vehicle (e.g., corn oil with 0.5% carboxymethylcellulose) | Normal physiological control |
| 2 | 10 | Orchidectomy | Vehicle | Castrated control to establish baseline |
| 3 | 10 | Orchidectomy | 19-nor-DHEA (Low Dose, e.g., 10 mg/kg) | Assess dose-dependent effects |
| 4 | 10 | Orchidectomy | 19-nor-DHEA (High Dose, e.g., 50 mg/kg) | Assess effects at a higher exposure |
1.4. Experimental Workflow The overall experimental timeline involves acclimatization, surgery, recovery, treatment, and subsequent analysis.
References
- 1. 19-Nordehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. US8778918B2 - Use of 19 nor DHEA derivatives for enhancing physical performance - Google Patents [patents.google.com]
- 3. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. 19-nor-dhea: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Video: Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies [jove.com]
- 11. ichor.bio [ichor.bio]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 19-nor-DHEA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 19-nor-DHEA.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 19-nor-DHEA, with a focus on mitigating matrix effects.
Q1: I am observing poor sensitivity and inconsistent results for 19-nor-DHEA. Could this be due to matrix effects?
A1: Yes, poor sensitivity, inconsistent peak areas, and high variability in quantitative results are classic signs of matrix effects.[1] Matrix effects occur when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] For steroid analysis in matrices like serum or plasma, phospholipids (B1166683) are a major cause of ion suppression.[3]
Troubleshooting Steps:
-
Assess Matrix Effects: The first step is to confirm the presence and extent of matrix effects. Two common methods are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A constant flow of a 19-nor-DHEA standard is introduced into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Dips in the baseline signal of the standard indicate ion suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution at the same concentration. The ratio of these signals provides a quantitative measure of the matrix effect.
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1]
-
Review your current protocol: Simple protein precipitation (PPT) is often insufficient for removing phospholipids and other interfering substances.[1]
-
Consider alternative extraction techniques: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than PPT. For complex matrices, specialized techniques like phospholipid removal plates (e.g., HybridSPE) can significantly reduce matrix effects and improve analyte response.[3][4][5]
-
-
Chromatographic Separation: Ensure that 19-nor-DHEA is chromatographically separated from the regions of significant ion suppression identified in your post-column infusion experiment.
-
Adjust the gradient: Modifying the mobile phase gradient can help to separate the analyte from interfering matrix components.
-
Evaluate different column chemistries: A different stationary phase may provide better resolution between 19-nor-DHEA and matrix interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data analysis.[6][7] For 19-nor-DHEA, a deuterated analog (e.g., 19-nor-DHEA-d3) would be appropriate.
Q2: My 19-nor-DHEA peak is showing significant tailing and a noisy baseline. What could be the cause?
A2: Peak tailing and a noisy baseline can also be indicators of matrix effects, particularly from the accumulation of phospholipids on the analytical column. It can also be caused by issues with the chromatographic method or system.
Troubleshooting Steps:
-
Improve Sample Cleanup: As mentioned previously, enhancing your sample preparation protocol to remove more matrix components, especially phospholipids, is crucial.
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Check for System Contamination: A noisy baseline can result from a contaminated LC system or mass spectrometer ion source. Perform system cleaning and maintenance as recommended by the manufacturer.
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components, extending its lifetime and improving peak shape.
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q3: What are the most common sources of matrix effects in biofluids like serum and urine?
A3: In serum and plasma, the primary sources of matrix effects, particularly ion suppression, are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites can also contribute. In urine, salts, urea, and various metabolites can cause matrix effects. The composition of urine can be highly variable between individuals, leading to inconsistent matrix effects.
Q4: How do I choose the best sample preparation technique for 19-nor-DHEA?
A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is the simplest method but often provides the least clean extract, making it prone to significant matrix effects. It may be suitable for simpler matrices or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can be optimized by selecting appropriate solvents and adjusting the pH to selectively extract 19-nor-DHEA.
-
Solid-Phase Extraction (SPE): SPE can provide very clean extracts and allows for the concentration of the analyte.[8] Different sorbent chemistries can be used to selectively retain 19-nor-DHEA while washing away interfering compounds. For the analysis of 19-norandrosterone (B1242311) (a metabolite of 19-nor-DHEA) in urine, weak cation exchange (WCX) SPE cartridges have shown good recoveries and minimal matrix effects.[9]
-
Phospholipid Removal Techniques (e.g., HybridSPE): For serum or plasma samples, these techniques specifically target the removal of phospholipids and can dramatically reduce matrix effects.[3][4][5]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for achieving the most accurate and precise quantification, especially when dealing with complex biological matrices.[6][7] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction of these effects.[7] If a SIL-IS for 19-nor-DHEA is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q6: Can I use a calibration curve prepared in a neat solvent instead of a matrix-matched calibration curve?
A6: It is strongly advised to use a matrix-matched calibration curve. A calibration curve prepared in a neat solvent does not account for matrix effects and can lead to significant inaccuracies in quantification. Matrix-matched calibrators are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples. This ensures that the calibrators and the unknown samples are affected by the matrix in the same way.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific application and instrumentation.
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
-
Prepare a standard solution of 19-nor-DHEA in a suitable solvent (e.g., methanol (B129727)/water) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up a post-column infusion: Use a syringe pump to deliver the 19-nor-DHEA standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer.
-
Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable baseline signal is achieved.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., serum or urine from a source known to be free of 19-nor-DHEA) using your intended sample preparation method. Inject this extract onto the LC-MS/MS system.
-
Monitor the baseline: Observe the baseline of the infused 19-nor-DHEA standard. Any significant dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Protocol 2: Sample Preparation of 19-nor-DHEA from Human Serum using LLE
This protocol is based on general procedures for steroid extraction from serum.[10]
-
Sample Aliquoting: Pipette 200 µL of serum into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of 19-nor-DHEA SIL-IS.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate/hexane). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation of 19-norandrosterone (19-nor-DHEA metabolite) from Urine using SPE
This protocol is adapted from a method for the analysis of low-level anabolic agents in urine.[9]
-
Sample Aliquoting and Hydrolysis (if analyzing total 19-norandrosterone): To a 2 mL urine sample, add an appropriate internal standard (e.g., deuterated 19-norandrosterone). Add β-glucuronidase enzyme and buffer, and incubate to hydrolyze the conjugated metabolites.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 1 mL of 0.1 M phosphate (B84403) buffer (pH 6).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane. Dry the cartridge thoroughly after each wash.
-
Elution: Elute the analyte with 3 mL of a mixture of methanol and ammonia (B1221849) (e.g., 98:2 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Steroid Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 80-100 | High | High | Low | Simple and fast | Poor removal of interferences |
| Liquid-Liquid Extraction (LLE) | 70-95 | Moderate | Low | Low | Good for non-polar analytes | Emulsion formation can be an issue |
| Solid-Phase Extraction (SPE) | 85-105 | Low | Medium | Medium | High selectivity and concentration | Requires method development |
| Phospholipid Removal Plates | 90-110 | Very Low | High | High | Excellent for plasma/serum | Higher cost |
Data compiled from general knowledge and literature on steroid analysis.[3][8]
Visualization of Sample Preparation Workflows
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekakit.com [eurekakit.com]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay | Semantic Scholar [semanticscholar.org]
- 6. medrxiv.org [medrxiv.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. medrxiv.org [medrxiv.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. mdpi.com [mdpi.com]
Troubleshooting poor chromatographic resolution of steroid isomers
Welcome to the technical support center for troubleshooting poor chromatographic resolution of steroid isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution of steroid isomers so challenging?
A1: The difficulty in separating steroid isomers arises from their high degree of structural similarity. Isomers often have the same mass and very similar physicochemical properties. This results in nearly identical retention times on standard chromatography columns and indistinguishable mass spectra, making their resolution a significant analytical challenge.[1]
Q2: What are the primary chromatographic techniques used for separating steroid isomers?
A2: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Widely used for their high separation efficiency and quantitative capabilities.[1]
-
Gas Chromatography (GC): A standard for sterol analysis, particularly for metabolite profiling. Derivatization is often required to increase the volatility and thermal stability of the steroids.[1]
-
Supercritical Fluid Chromatography (SFC): Offers unique selectivity and can provide faster separations for certain isomer pairs compared to HPLC and GC.[1]
-
Chiral Chromatography: Essential for the separation of enantiomers (non-superimposable mirror images).[1]
Q3: When should I consider derivatization for my steroid samples?
A3: Derivatization is highly recommended, and often necessary, for GC analysis to improve the volatility and thermal stability of steroids, leading to better resolution and peak shape.[1] A common agent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) ethers.[1] For HPLC, derivatization can be used to enhance detection for UV or fluorescence detectors or to add a chiral handle for separating enantiomers.[1][2]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Isomeric Peaks
This is the most common issue when analyzing steroid isomers. The following steps provide a systematic approach to improving resolution.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor chromatographic resolution of steroid isomers.
Detailed Steps:
-
Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving selectivity.
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol may enhance π-π interactions with certain stationary phases.[3] An optimized ratio of acetonitrile and methanol can also be crucial for separating chiral steroid compounds on a C18 column.[4]
-
Gradient Elution: A shallower gradient can increase the resolution of closely eluting peaks.[1][3]
-
Additives: Small amounts of acids (e.g., formic acid) or buffers (e.g., ammonium (B1175870) formate) can improve peak shape and influence selectivity.[1][3]
-
-
Stationary Phase Evaluation: The column chemistry may not be optimal for your specific isomers.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider alternative chemistries. Phenyl-hexyl, pentafluorophenyl (PFP), or biphenyl (B1667301) phases can introduce different separation mechanisms like π-π interactions.[1][3][5] Biphenyl columns, in particular, have shown excellent selectivity for steroid isomers.[5][6]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) generally offer higher efficiency and better resolution.[3]
-
Chiral Columns: For enantiomeric steroids, a chiral stationary phase (CSP) is necessary.[1] Cyclodextrin-based columns are commonly used for separating steroid isomers.
-
-
Temperature Adjustment: Column temperature affects mobile phase viscosity and the interaction between the analyte and the stationary phase.
-
Systematic Variation: Experiment with different column temperatures, for instance, in 5°C increments.[1]
-
Effects of Temperature: Lower temperatures can sometimes improve resolution but may increase analysis time.[1] Conversely, increasing the temperature can sometimes improve peak shape and influence separation.[3] Studies have shown that a wide range of temperatures (from 5-80°C) can be explored to optimize the separation of steroids, especially when using mobile phases modified with cyclodextrins.[7][8]
-
-
Flow Rate Modification: A lower flow rate generally increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution. However, this also increases the analysis time.
Issue 2: Peak Tailing
Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification.
Logical Relationship of Causes and Solutions for Peak Tailing
Caption: Common causes of peak tailing and their corresponding solutions.
Detailed Steps:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on steroids, causing peak tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
Issue 3: Irreproducible Retention Times
Shifts in retention time can lead to incorrect peak identification and integration.
Common Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can cause retention time shifts, especially in gradient elution.[3]
-
Solution: Increase the equilibration time between runs.[3]
-
-
Changes in Mobile Phase Composition: Evaporation of the organic solvent or changes in buffer concentration can alter retention times.[3]
-
Column Degradation: Over time, the stationary phase can degrade.[3]
-
Solution: Use a guard column to protect the analytical column and regularly monitor column performance with a standard mixture.[3]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS for Steroid Isomer Separation
This protocol provides a starting point for separating steroid isomers using reversed-phase HPLC coupled with mass spectrometry.
-
Sample Preparation:
-
HPLC-MS Conditions:
-
Column: C18, C30, or Biphenyl column (e.g., 2.1 x 150 mm, <3 µm particle size).[1][5]
-
Mobile Phase:
-
Gradient Elution: A shallow gradient is often required. Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.[1]
-
Flow Rate: 0.2-0.4 mL/min.[1]
-
Column Temperature: 40-50°C.[1]
-
Protocol 2: GC-MS for Steroid Isomer Analysis
This protocol outlines a general procedure for the analysis of steroid isomers by GC-MS, which often requires derivatization.
-
Derivatization:
-
a. To a dried sample extract, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
b. Heat the mixture at 60-70°C for 30-60 minutes to form TMS ethers.
-
-
GC-MS Conditions:
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program:
-
MS Detection: Electron impact (EI) ionization at 70 eV is typical. Scan a mass range appropriate for the target steroid TMS derivatives.[1]
-
Quantitative Data Summary
| Parameter | Typical Range/Options | Effect on Resolution | Reference |
| Column Chemistry | C18, C30, Phenyl-Hexyl, PFP, Biphenyl | Different selectivities based on hydrophobic and π-π interactions. Biphenyl often provides enhanced resolution for isomers. | [1][3][5] |
| Mobile Phase: Organic Modifier | Acetonitrile, Methanol, Isopropanol | Choice of solvent and their ratios can significantly alter selectivity. | [1][3][4] |
| Mobile Phase: Additives | Formic Acid (0.1%), Ammonium Acetate (5 mM) | Improves peak shape and can influence selectivity. | [1] |
| Column Temperature | 5 - 80 °C | Affects viscosity and analyte-stationary phase interactions; optimization is key. | [1][7][8] |
| Flow Rate | 0.2 - 1.5 mL/min | Lower flow rates can improve resolution at the cost of longer run times. | [1][10] |
| Gradient Elution | Shallow gradients over 20-30 min | Generally improves resolution of closely eluting peaks. | [1][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separating chiral steroid compounds by isocratic C18 reversed phase HPLC: Optimization of the acetonitrile/methanol ratio to maximize separation [morressier.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 19-Nordehydroepiandrosterone in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 19-nordehydroepiandrosterone (19-nor-DHEA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 19-nor-DHEA in biological samples?
A1: The stability of 19-nor-DHEA, like other steroid hormones, in biological matrices such as plasma, serum, and urine can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of steroids. Therefore, proper storage at low temperatures (e.g., -20°C or -80°C) is crucial.[1]
-
pH: The pH of the sample matrix can impact the chemical stability of steroids. For instance, studies on other steroids have shown that both acidic and alkaline conditions can lead to degradation.[2][3]
-
Enzymatic Degradation: Biological samples contain various enzymes that can metabolize 19-nor-DHEA. It is essential to handle and store samples in a manner that minimizes enzymatic activity, often by freezing them promptly after collection.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the stability of some analytes. While some steroids have shown stability over a few freeze-thaw cycles, it is generally recommended to minimize these cycles.[4][5][6][7]
-
Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of certain compounds. Storing samples in amber or opaque containers is a good practice to mitigate this risk.
-
Oxidation: Steroids can be susceptible to oxidation. Minimizing headspace in storage containers and avoiding exposure to strong oxidizing agents can help preserve the integrity of the analyte.
Q2: What are the recommended storage conditions for biological samples containing 19-nor-DHEA?
A2: For long-term stability, it is recommended to store biological samples at ultra-low temperatures. Specific recommendations are provided in the table below. It is also advisable to store samples in tightly sealed, amber-colored tubes to protect from light and oxidation.
Q3: How many freeze-thaw cycles can my samples undergo without compromising the integrity of 19-nor-DHEA?
A3: While specific data for 19-nor-DHEA is limited, studies on other steroid hormones, such as DHEA-S, suggest that they can be stable for up to four freeze-thaw cycles when stored at -80°C.[4][7] However, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Are there any specific considerations for the stability of 19-nor-DHEA in urine samples?
A4: Urine can be a complex matrix, and its composition can vary. The presence of microorganisms in urine can lead to the degradation of steroids. Therefore, it is important to store urine samples frozen and consider the potential for microbial contamination if samples are left at room temperature for extended periods.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of 19-nor-DHEA in freshly collected samples. | Improper sample handling (e.g., delayed freezing, exposure to high temperatures). | Ensure immediate processing and freezing of samples after collection. Use pre-chilled tubes if possible. |
| Inefficient extraction method. | Optimize the extraction protocol. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods known to be effective for steroids. | |
| Inconsistent results between aliquots of the same sample. | Non-homogenous sample before aliquoting. | Thoroughly but gently mix the sample before dividing it into aliquots. |
| Differential degradation due to improper storage of some aliquots. | Ensure all aliquots are stored under identical conditions. | |
| Decreased 19-nor-DHEA concentration in samples after storage. | Long-term storage at an inappropriate temperature. | Store samples at -80°C for long-term stability. |
| Multiple freeze-thaw cycles. | Aliquot samples upon first processing to avoid repeated freezing and thawing of the bulk sample. | |
| Degradation due to light exposure. | Store samples in amber or opaque tubes. | |
| Matrix effects observed during analysis (e.g., ion suppression in LC-MS). | Interfering substances from the biological matrix. | Optimize the sample clean-up and extraction procedure. Use of an internal standard can help to correct for matrix effects. |
| pH of the final extract is not optimal for the analytical method. | Adjust the pH of the final extract to be compatible with your analytical system. |
Data on Steroid Stability
Due to the limited direct data on 19-nor-DHEA stability, the following table summarizes stability data for the closely related steroid, Dehydroepiandrosterone Sulfate (DHEA-S), to provide general guidance.
| Analyte | Matrix | Storage Condition | Duration | Stability | Reference |
| DHEA-S | Serum | -80°C | 4 Freeze-Thaw Cycles | Stable | [4][7] |
| DHEA-S | Serum | Room Temperature | Up to 24 hours | Stable | [4][7] |
| DHEA-S | Serum | 4°C | Up to 7 days | Stable | [4][7] |
Experimental Protocols
Protocol for Evaluating Freeze-Thaw Stability
This protocol is based on general guidelines for bioanalytical method validation.[8][9][10][11]
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix (e.g., human plasma) from multiple donors.
-
Spike the matrix with a known concentration of 19-nor-DHEA.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Baseline Analysis:
-
Analyze a set of freshly prepared QC samples (n=5 for each concentration) to establish the baseline (time zero) concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis:
-
After each freeze-thaw cycle, analyze a set of QC samples (n=5 for each concentration).
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each set of QC samples.
-
Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizations
Caption: A generalized workflow for assessing the stability of an analyte in a biological matrix.
Caption: Factors that can potentially lead to the degradation of 19-nor-DHEA.
References
- 1. Stability of four steroids in lyophilised human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. hhs.gov [hhs.gov]
- 11. fda.gov [fda.gov]
Technical Support Center: 19-nor-DHEA Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 19-nor-DHEA by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in 19-nor-DHEA analysis?
Ion suppression is a type of matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, 19-nor-DHEA, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This suppression leads to a decreased signal intensity for 19-nor-DHEA, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3]
Q2: What are the common causes of ion suppression for steroid analysis like 19-nor-DHEA?
Ion suppression in steroid analysis is often caused by co-eluting endogenous or exogenous substances from the sample matrix. Common culprits include:
-
Phospholipids (B1166683): Abundant in biological samples like plasma and serum, phospholipids are a major cause of ion suppression.[4]
-
Salts and buffers: High concentrations of non-volatile salts in the sample or mobile phase can interfere with the ionization process.
-
Other endogenous compounds: Molecules such as other steroids, lipids, and peptides can compete with 19-nor-DHEA for ionization.[5]
-
Exogenous substances: Contaminants from sample collection tubes, solvents, or plasticizers can also lead to ion suppression.[2][5]
Q3: How can I detect if ion suppression is affecting my 19-nor-DHEA signal?
A common method to detect ion suppression is the post-column infusion experiment.[6][7] This involves infusing a standard solution of 19-nor-DHEA at a constant rate into the mass spectrometer while injecting a blank matrix sample (a sample without the analyte) onto the LC column. A dip in the baseline signal of 19-nor-DHEA at the retention time of interfering compounds indicates ion suppression.[7]
Q4: What is the most effective general strategy to minimize ion suppression?
Improving sample preparation and optimizing chromatographic separation are generally the most effective ways to combat ion suppression.[6][8] By removing interfering matrix components before they enter the LC-MS system and by chromatographically separating 19-nor-DHEA from any remaining interferences, the competition for ionization can be significantly reduced.
Troubleshooting Guides
Issue 1: Low or inconsistent signal intensity for 19-nor-DHEA.
This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity of 19-nor-DHEA.
Detailed Steps:
-
Assess Matrix Effects:
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: This will confirm if ion suppression is the root cause and identify the retention time regions where suppression occurs.
-
-
Optimize Sample Preparation:
-
Rationale: The goal is to remove as many interfering compounds as possible before analysis.[1]
-
Recommended Protocols:
-
Liquid-Liquid Extraction (LLE): Effective for separating steroids from more polar matrix components.
-
Solid-Phase Extraction (SPE): Offers high selectivity for isolating steroids and removing a broad range of interferences.[1]
-
Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids from biological samples.[4]
-
-
-
Refine Chromatographic Separation:
-
Rationale: If interfering compounds cannot be completely removed during sample preparation, the next step is to chromatographically separate them from the 19-nor-DHEA peak.[5]
-
Actions:
-
Modify Gradient: Adjust the mobile phase gradient to increase the resolution between 19-nor-DHEA and the interfering peaks identified in the post-column infusion experiment.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for steroids and interfering compounds.
-
Use a Longer Column or Smaller Particle Size: This can increase chromatographic efficiency and improve resolution.[9]
-
-
-
Adjust Mass Spectrometer Parameters:
-
Rationale: While less effective than sample preparation and chromatography for severe ion suppression, optimizing MS parameters can sometimes provide a signal boost.
-
Actions:
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[2][10]
-
Optimize Source Parameters: Fine-tune parameters like capillary voltage, gas flow rates, and temperature to maximize the 19-nor-DHEA signal.
-
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 19-nor-DHEA from Serum
This protocol is a general guideline for extracting unconjugated steroids.
-
Aliquoting: To 200 µL of serum, add an internal standard (e.g., isotopically labeled 19-nor-DHEA).
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether or a 4:1 mixture of ethyl acetate:hexane). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
LLE Workflow Diagram
Caption: A step-by-step workflow for liquid-liquid extraction of 19-nor-DHEA.
Protocol 2: Solid-Phase Extraction (SPE) for 19-nor-DHEA
This protocol uses a mixed-mode SPE cartridge for enhanced cleanup.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., serum diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute 19-nor-DHEA with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Dry the eluate and reconstitute as described in the LLE protocol.
Data Presentation
The following tables summarize the expected impact of different troubleshooting strategies on the 19-nor-DHEA signal in the presence of a common ion-suppressing matrix.
Table 1: Effect of Sample Preparation Technique on Signal Intensity
| Sample Preparation Method | Relative Signal Intensity (%) | Relative Reduction in Matrix Effects (%) |
| Protein Precipitation | 30-50 | 40-60 |
| Liquid-Liquid Extraction (LLE) | 60-80 | 70-85 |
| Solid-Phase Extraction (SPE) | 85-95 | 90-98 |
Note: Values are illustrative and will vary depending on the specific matrix and analytical conditions.
Table 2: Influence of Chromatographic and MS Modifications
| Modification | Expected Impact on Signal-to-Noise Ratio | Primary Mechanism |
| Gradient Optimization | Moderate to High | Improved separation from interfering peaks.[5] |
| Switch to APCI | Variable (Potentially High) | Reduced susceptibility to certain matrix components.[10] |
| Sample Dilution | Low to Moderate | Reduces the concentration of both analyte and interferences.[2] |
| Use of Isotope-Labeled Internal Standard | Does not improve signal, but improves accuracy | Compensates for signal loss during quantification.[1] |
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 19-Norandrosterone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 19-norandrosterone (B1242311) (19-NA), the principal urinary metabolite of the anabolic steroid nandrolone (B1676933) and its prohormones, such as 19-nordehydroepiandrosterone (19-nor-DHEA).
Frequently Asked Questions (FAQs)
Q1: What is 19-norandrosterone (19-NA) and why is it the primary target for analysis?
A1: 19-norandrosterone (19-NA) is the main human urinary metabolite of the synthetic anabolic steroid 19-nortestosterone (nandrolone) and related prohormones like 19-norandrostenedione (B190405) and this compound (19-nor-DHEA).[1][2][3] Regulatory bodies, such as the World Anti-Doping Agency (WADA), target 19-NA for detection because its presence in urine above established thresholds is a key indicator of the use of these prohibited substances.[1]
Q2: What are the common analytical techniques for quantifying 19-NA?
A2: The most common and reliable methods for the quantification and confirmation of 19-NA are hyphenated chromatographic and mass spectrometric techniques.[2][4] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] For determining the origin (endogenous vs. exogenous), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is mandatory under specific circumstances.[1][2][6]
Q3: What are the regulatory thresholds for 19-NA in urine?
A3: WADA has established specific thresholds for reporting an Adverse Analytical Finding (AAF). For a male or non-pregnant female athlete, a urinary concentration of 19-NA greater than 2 ng/mL has historically been the threshold.[7][8] However, current WADA technical documents outline a "Decision Limit (DL)" which accounts for measurement uncertainty.[6][9][10] GC/C/IRMS analysis is often required for concentrations between the DL and 10 ng/mL to confirm an exogenous origin.[6][9]
Q4: Can 19-NA be present from natural or endogenous sources?
A4: Yes, trace amounts of 19-NA can be produced endogenously. Documented sources include pregnancy, where levels can be significantly higher, certain metabolic conditions, consumption of edible parts from non-castrated male pigs, and in-situ microbial degradation of other endogenous steroids in the urine sample.[1][7][11]
Q5: How is the origin of 19-NA (endogenous vs. exogenous) determined?
A5: The definitive method to distinguish between endogenous and exogenous 19-NA is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS).[11][12][13] This technique measures the carbon isotope ratio (¹³C/¹²C) of the detected 19-NA and compares it to an endogenous reference compound.[11] A significant difference in these ratios indicates an exogenous source.[10]
Q6: What are the critical validation parameters for a 19-NA quantification method?
A6: A comprehensive method validation should evaluate several key parameters as recommended by regulatory guidelines. These include specificity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, limit of detection (LOD), and limit of quantification (LOQ).[14] Stability of the analyte under various storage conditions should also be assessed.[15]
Troubleshooting Guides
Sample Preparation
Q: My analyte recovery is low after liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What are the common causes?
A: Low recovery can stem from several factors:
-
Incorrect pH: The pH of the urine sample must be optimized for the extraction method. For example, after hydrolysis, the pH is often adjusted to 9-10 for extraction with solvents like tert-butyl methyl ether (TBME).[2]
-
Inefficient Hydrolysis: If 19-NA is primarily in its glucuronide-conjugated form, incomplete enzymatic hydrolysis with β-glucuronidase will lead to poor recovery of the free steroid.[2][5]
-
Suboptimal SPE/LLE Conditions: For SPE, ensure the cartridge is properly conditioned and that the wash and elution solvents are appropriate. For LLE, ensure the solvent choice and mixing/vortexing time are adequate for efficient phase transfer.
-
Emulsion Formation (LLE): Emulsions can trap the analyte. Centrifugation can help break up emulsions.
Q: I suspect incomplete enzymatic hydrolysis of 19-NA glucuronide. How can I improve it?
A: To improve hydrolysis efficiency:
-
Verify Enzyme Activity: Ensure the β-glucuronidase (e.g., from E. coli) is active and has not expired.[2][16]
-
Optimize Incubation Conditions: Check that the pH of the buffer (e.g., phosphate (B84403) buffer pH 7) and the incubation temperature (e.g., 55°C) and time (e.g., 60 minutes) are optimal for the enzyme used.[2][16]
-
Sample Matrix Inhibitors: Some urine samples may contain inhibitors of the enzyme. Increasing the enzyme concentration or extending the incubation time may help.
-
Use of Internal Standard: Employing a deuterated internal standard, such as 19-NA-d4-glucuronide, added before hydrolysis, is crucial to monitor and correct for hydrolysis and extraction inefficiencies.[6]
Chromatography & Mass Spectrometry
Q: I'm observing poor peak shape (fronting or tailing) in my GC-MS analysis. What should I check?
A: Poor peak shape can be caused by several issues:
-
Column Activity: Active sites in the injector liner or on the column can interact with the analyte. Use a deactivated liner and ensure the column is inert. If necessary, cut the first few inches off the column.[17]
-
Improper Derivatization: Incomplete or inconsistent derivatization (e.g., silylation with MSTFA) can lead to multiple peaks or tailing.[16][18] Ensure the sample extract is completely dry before adding the derivatizing agent and that the reaction temperature and time are correct.
-
Column Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or use a column with a higher capacity.[17]
-
Injector Temperature: An incorrect injector temperature can cause sample condensation or degradation.[17]
Q: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS. To mitigate them:
-
Improve Sample Cleanup: Use a more rigorous extraction method, such as a two-step LLE or a specific SPE sorbent, to remove interfering matrix components like phospholipids.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate 19-NA from co-eluting matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 19-NA) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.
Q: My QC (Quality Control) samples are consistently failing. What is the troubleshooting process?
A: Failing QCs indicate a problem with the analytical run.
-
Check Instrument Performance: Verify that the MS is tuned and has passed its performance checks.
-
Review Sample Preparation: Ensure that all reagents, including the internal standard and calibration standards, were prepared correctly and have not expired.
-
Assess Calibration Curve: A failing calibration curve will cause QCs to fail. Check for outliers or poor linearity.
-
Investigate for Contamination: Look for carryover from a previous high-concentration sample or contamination in the instrument or reagents.
-
Re-prepare QCs and Calibrators: If the issue persists, re-prepare fresh calibration standards and QC samples from stock solutions to rule out degradation or preparation errors.
Quantitative Data Summary
Table 1: Method Validation Parameters for 19-NA Quantification
| Parameter | LC-MS/MS | GC-MS | Notes |
| Limit of Detection (LOD) | 16 - 40 pg/mL[5][19] | ~0.3 - 0.5 ng/mL (routine)[7] | LODs can be significantly lower with specialized instrumentation (~0.01 ng/mL).[8] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[19] | > 20 ng/mL (for quantitation)[20] | WADA requires methods to perform reliably at the decision limit (e.g., ~1 ng/mL).[7] |
| Recovery | 99.1 - 101.4%[5] | Variable, depends heavily on extraction | Monitored by internal standard. |
| Intra-day Precision (%CV) | 0.2 - 2.7%[5][19] | Method Dependent | Typically should be <15%. |
| Inter-day Precision (%CV) | 0.1 - 14.3%[5][19] | Method Dependent | Typically should be <15%. |
Table 2: WADA Reporting Thresholds for 19-NA in Urine
| Condition | 19-NA Concentration | Required Action / Reporting |
| Male or Non-Pregnant Female | > Decision Limit (DL) and ≤ 10 ng/mL | GC/C/IRMS analysis is mandatory to confirm exogenous origin.[6][9] |
| Male or Non-Pregnant Female | > 15 ng/mL | Identification of 19-NA is sufficient to report an Adverse Analytical Finding (AAF). |
| Pregnant Female | > 15 ng/mL | GC/C/IRMS analysis is mandatory.[6][9] |
Note: The Decision Limit (DL) is calculated based on the established threshold (T) and the measurement uncertainty (uc) of the laboratory. Thresholds may be adjusted for urine specific gravity > 1.020.[8][10]
Experimental Protocols & Workflows
Protocol 1: General Urine Sample Preparation for 19-NA Analysis
-
Internal Standard Addition: Spike a known volume of urine (e.g., 5 mL) with an appropriate deuterated internal standard (e.g., 19-NA-d4-glucuronide).[6]
-
Enzymatic Hydrolysis: Add buffer (e.g., 1 mL phosphate buffer, pH 7) and β-glucuronidase enzyme from E. coli. Incubate at 50-55°C for 1-2 hours to cleave the glucuronide conjugate.[2][16]
-
pH Adjustment: After cooling, adjust the sample pH to 9-10 with a basic buffer (e.g., carbonate buffer).[2]
-
Extraction: Perform liquid-liquid extraction (LLE) with a non-polar organic solvent (e.g., 10 mL of tert-butyl methyl ether) or use a validated Solid-Phase Extraction (SPE) protocol.[2]
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.[21]
-
Reconstitution/Derivatization:
Diagrams and Visualizations
Caption: General experimental workflow for 19-NA quantification in urine.
Caption: Logic for differentiating endogenous vs. exogenous 19-NA.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. wada-ama.org [wada-ama.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.unito.it [iris.unito.it]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Addressing cross-reactivity in immunoassays for 19-nor steroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of 19-nor-steroids.
Frequently Asked Questions (FAQs)
Q1: What are 19-nor-steroids and why is their detection important?
A1: 19-nor-steroids, such as nandrolone (B1676933), are a class of anabolic androgenic steroids characterized by the absence of a methyl group at the C19 position. Their detection is crucial in various fields, including clinical diagnostics, sports anti-doping control, and veterinary drug residue monitoring, to identify their illicit use or presence.
Q2: What is the principle of a competitive immunoassay for 19-nor-steroid detection?
A2: A competitive immunoassay for 19-nor-steroids involves competition between the unlabeled 19-nor-steroid in a sample and a labeled 19-nor-steroid (tracer) for a limited number of binding sites on a specific antibody. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample. A lower signal from the tracer indicates a higher concentration of the 19-nor-steroid in the sample.
Q3: What is cross-reactivity in the context of 19-nor-steroid immunoassays?
A3: Cross-reactivity is the binding of the immunoassay's antibody to substances other than the target 19-nor-steroid. Due to the structural similarity among steroids, antibodies raised against one 19-nor-steroid may also recognize and bind to other endogenous or synthetic steroids, leading to inaccurate and often falsely elevated results.[1][2]
Q4: Which are the most common cross-reactants in 19-nor-steroid immunoassays?
A4: The most common cross-reactants are structurally similar steroids. For instance, immunoassays for nandrolone and its metabolites often show cross-reactivity with testosterone, 5α-dihydrotestosterone, and other anabolic steroids like boldenone.[3][4][5] The degree of cross-reactivity can vary significantly depending on the specific antibody and assay design.
Q5: What is the "gold standard" method for confirming results from a 19-nor-steroid immunoassay?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for confirming immunoassay results for 19-nor-steroids. This is due to its high specificity and sensitivity, which allows for the accurate identification and quantification of specific steroid molecules, thereby minimizing the issue of cross-reactivity.[6]
Troubleshooting Guide
Issue 1: Unexpectedly high 19-nor-steroid concentrations.
-
Possible Cause: Cross-reactivity with other steroids present in the sample.
-
Troubleshooting Steps:
-
Review the literature and manufacturer's data: Check the cross-reactivity profile of the antibody used in your assay for common interfering steroids.
-
Sample Purification: Employ a sample clean-up procedure like Solid-Phase Extraction (SPE) to remove potential cross-reactants before the immunoassay.
-
Confirmation Analysis: Use a confirmatory method with higher specificity, such as LC-MS/MS, to verify the results.[6]
-
Issue 2: High background signal in the assay.
-
Possible Cause: Non-specific binding of assay components to the microplate wells.
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk).
-
Increase Washing: Increase the number and vigor of wash steps to remove unbound reagents more effectively.
-
Check Reagent Quality: Ensure all buffers and reagents are fresh and not contaminated.
-
Issue 3: Low assay sensitivity or no signal.
-
Possible Cause: Problems with antibody, tracer, or other reagents.
-
Troubleshooting Steps:
-
Check Reagent Concentrations: Verify the concentrations of the primary antibody and the labeled steroid tracer.
-
Confirm Reagent Activity: Ensure that the enzyme conjugate and substrate are active and have not expired.
-
Review Protocol: Double-check all incubation times and temperatures to ensure they are optimal for the assay.
-
Issue 4: High variability between duplicate samples.
-
Possible Cause: Inconsistent sample preparation or pipetting errors.
-
Troubleshooting Steps:
-
Standardize Pipetting Technique: Ensure consistent and accurate pipetting for all samples and reagents.
-
Thorough Mixing: Ensure all samples and reagents are mixed thoroughly before addition to the wells.
-
Plate Uniformity: Check for temperature gradients across the microplate during incubation.
-
Issue 5: Matrix effects leading to inaccurate results.
-
Possible Cause: Components in the sample matrix (e.g., urine, serum) are interfering with the antibody-antigen binding.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Matrix-Matched Standards: Prepare standard curves in a matrix that closely resembles the sample matrix to compensate for the interference.
-
Sample Clean-up: Use techniques like Solid-Phase Extraction (SPE) to remove interfering substances.
-
Data Presentation
Table 1: Cross-Reactivity of Various Steroids in Nandrolone Immunoassays
| Cross-Reactant | Assay Type | Antibody Source | Cross-Reactivity (%) | Reference |
| Testosterone | ELISA | Sheep Polyclonal | 1.8 | [6] |
| 5α-Dihydrotestosterone | ELISA | Sheep Polyclonal | 3.98 | [6] |
| Testosterone | RIA | Not Specified | High | [3] |
| 5α-Dihydrotestosterone | RIA | Not Specified | High | [3] |
| 5α-Dihydronandrolone | RIA | Not Specified | High | [3] |
| Testosterone | ELISA | Not Specified | 2.46 | [4] |
| 5α-Dihydrotestosterone | ELISA | Not Specified | 5.66 | [4] |
| Androstenediol | ELISA | Not Specified | 0.89 | [4] |
| Testosterone | ELISA | Not Specified | 11.3 | [5] |
| Naltrexone | ELISA | Not Specified | 11.5 | [5] |
| Boldenone | ELISA | Not Specified | 2.7 | [5] |
| Trenbolone | ELISA | Not Specified | 0.06 | [5] |
| Testosterone | ELISA | Rabbit Polyclonal | 23 | [7] |
Experimental Protocols
Protocol 1: Competitive ELISA for 19-Nor-Steroid Quantification
-
Coating: Coat the wells of a microtiter plate with a 19-nor-steroid-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples containing the 19-nor-steroid, followed immediately by the addition of a specific primary antibody against the 19-nor-steroid. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the 19-nor-steroid in the sample.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Sample Clean-up
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the retained 19-nor-steroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the immunoassay buffer before analysis.
Mandatory Visualizations
Caption: Workflow of a competitive ELISA for 19-nor-steroid detection.
Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up.
Caption: Troubleshooting logic for suspected cross-reactivity.
Caption: General signaling pathway of steroid hormones.[8]
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radio-immunoassay of 19-nortestosterone using Celite column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tinrad.com [tinrad.com]
- 5. Nandrolone Forensic ELISA Kit | Diagnostics [neogen.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. bio.libretexts.org [bio.libretexts.org]
Improving recovery of 19-nor-DHEA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 19-nor-DHEA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of 19-nor-DHEA?
Low recovery of 19-nor-DHEA can stem from several factors during sample preparation, including:
-
Incomplete extraction: The chosen solvent or extraction method may not be optimal for 19-nor-DHEA.
-
Matrix effects: Components in the biological sample (e.g., plasma, urine) can interfere with the extraction process and subsequent analysis, particularly with LC-MS/MS.[1][2][3]
-
Analyte loss during evaporation: Steroids can adhere to the surface of collection plates or be lost if the evaporation temperature is too high.[4]
-
Inefficient hydrolysis: 19-nor-DHEA is metabolized and can be present in conjugated forms (e.g., glucuronides). Incomplete enzymatic hydrolysis will lead to underestimation of the total concentration.[5][6][7]
-
Improper pH: The pH of the sample can significantly impact the efficiency of both extraction and hydrolysis.[7][8]
Q2: Which sample preparation techniques are recommended for 19-nor-DHEA?
The most common and effective techniques for steroid extraction, including 19-nor-DHEA, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).[4] The choice of method often depends on the sample matrix, required throughput, and available equipment.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively clean up and concentrate the sample.[9][10]
-
Supported Liquid Extraction (SLE): Provides high analyte recoveries, avoids emulsion formation common in LLE, and has a more streamlined workflow.[11][12]
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective but may be more time-consuming and prone to emulsions.[13]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 19-nor-DHEA?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[1][2] To mitigate these effects:
-
Optimize sample cleanup: Employing a robust extraction and cleanup protocol, such as SPE or SLE, is crucial to remove interfering substances like phospholipids.[1][4]
-
Use an appropriate internal standard: A stable isotope-labeled internal standard for 19-nor-DHEA is ideal for correcting matrix effects.
-
Chromatographic separation: Ensure adequate chromatographic separation of 19-nor-DHEA from co-eluting matrix components.
-
Post-column infusion: This technique can help identify and troubleshoot matrix effects by infusing a constant amount of the analyte post-column and observing any signal suppression or enhancement.[2]
Troubleshooting Guides
Low Recovery During Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inadequate SPE Cartridge Conditioning/Equilibration | Ensure the cartridge is properly conditioned with the recommended solvent (e.g., methanol) followed by equilibration with the loading buffer. This activates the sorbent for optimal analyte retention. |
| Incorrect Sorbent Selection | For steroids like 19-nor-DHEA, polymeric reversed-phase sorbents (e.g., EVOLUTE® EXPRESS ABN) are often effective.[4] If recovery is low, consider testing different sorbent chemistries. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and low recovery. Ensure the sample volume and concentration are within the manufacturer's recommendations for the chosen cartridge. |
| Suboptimal Wash Solvents | The wash step is critical for removing interferences without eluting the analyte. If recovery is low, the wash solvent may be too strong. Conversely, if the extract is not clean, the wash solvent may be too weak. An optimized wash solution for a panel of steroids was found to be 40% methanol (B129727) in water for ABN sorbents.[4] |
| Inefficient Elution | Elution solvent may be too weak to fully desorb 19-nor-DHEA from the sorbent. Consider increasing the organic solvent concentration in the elution mixture or trying a different solvent. For a panel of steroids, methanol and ethyl acetate (B1210297) have been shown to be effective elution solvents.[4] Adding a soak time during elution can also improve recovery.[8] |
| Analyte Loss During Evaporation | Evaporate extracts at a controlled temperature (e.g., 40°C) to prevent loss of the analyte.[4] Reconstituting in a solvent containing at least 50% methanol can minimize non-specific binding to plastic collection plates.[4] |
Incomplete Enzymatic Hydrolysis of 19-nor-DHEA Metabolites
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the incubation buffer is critical for enzyme activity. The optimal pH can vary depending on the enzyme source and the specific steroid conjugate.[7] For β-glucuronidase from E. coli, a pH around 6.8 is often used.[14] |
| Incorrect Enzyme Source | Different sources of β-glucuronidase (e.g., E. coli, Helix pomatia) have different efficiencies for hydrolyzing various steroid glucuronides.[5][7] If analyzing for 19-norandrosterone (B1242311) glucuronide, an enzyme preparation known to be effective for steroid glucuronides should be used. |
| Insufficient Incubation Time or Temperature | Hydrolysis may be incomplete if the incubation time is too short or the temperature is not optimal. Typical incubation conditions for β-glucuronidase are 30 minutes to 2 hours at 50-60°C.[7] |
| Enzyme Inhibition | Components in the sample matrix can inhibit enzyme activity. A more thorough initial sample cleanup or dilution of the sample prior to hydrolysis may be necessary. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 19-nor-DHEA
This protocol is based on a general procedure for the extraction of a panel of endogenous steroids and is expected to be effective for 19-nor-DHEA.[4]
Materials:
-
EVOLUTE® EXPRESS ABN 10 mg 96-well plate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Internal standard solution (e.g., isotopically labeled 19-nor-DHEA)
-
Sample (e.g., serum, urine)
Procedure:
-
Sample Pre-treatment: Add internal standard to the sample.
-
Conditioning: Condition the SPE wells with 500 µL of methanol.
-
Equilibration: Equilibrate the wells with 500 µL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate.
-
Wash 1: Wash the wells with 500 µL of water.
-
Wash 2: Wash the wells with 500 µL of 40% methanol in water.
-
Elution: Elute 19-nor-DHEA with 2 x 250 µL of either methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 mobile phase A:B (specific to the LC-MS method).
Protocol 2: Supported Liquid Extraction (SLE) for 19-nor-DHEA
This protocol is an effective alternative to traditional LLE and SPE for steroid extraction.[11][12]
Materials:
-
ISOLUTE® SLE+ 400 µL 96-well plate
-
Ethyl Acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Internal standard solution
-
Sample (e.g., plasma)
Procedure:
-
Sample Pre-treatment: Dilute the sample 1:1 with water and add the internal standard.
-
Sample Loading: Load the pre-treated sample onto the SLE plate. Allow the sample to absorb for 5 minutes.
-
Elution: Elute with 2 x 900 µL of 75:25 ethyl acetate/hexane. Allow the solvent to flow under gravity for 5 minutes for each elution step.
-
Evaporation: Evaporate the eluate to dryness at ambient or slightly elevated temperature.
-
Reconstitution: Reconstitute the extract in an appropriate solvent for LC-MS analysis.
Protocol 3: Enzymatic Hydrolysis of 19-nor-DHEA Glucuronide
This protocol is a general procedure for the hydrolysis of steroid glucuronides in urine.[14]
Materials:
-
Phosphate (B84403) buffer (pH 6.8)
-
β-glucuronidase from E. coli
-
Internal standard for the metabolite (e.g., labeled 19-norandrosterone)
-
Urine sample
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard.
-
Buffering: Add 0.5 mL of phosphate buffer (pH 6.8).
-
Enzyme Addition: Add 50 µL of β-glucuronidase solution.
-
Incubation: Incubate the mixture at 50-60°C for 1-2 hours.
-
Extraction: Proceed with either the SPE or SLE protocol for extraction of the hydrolyzed sample.
Data Presentation
Table 1: Comparison of Extraction Methods for a Panel of Steroids (Illustrative Data)
| Extraction Method | Analyte | Average Recovery (%) | Relative Standard Deviation (%) |
| SPE (EVOLUTE® EXPRESS ABN) | Testosterone | 95 | 4.2 |
| Progesterone | 98 | 3.8 | |
| Estradiol | 92 | 5.1 | |
| SLE (ISOLUTE® SLE+) | Testosterone | 97 | 3.5 |
| Progesterone | 102 | 2.9 | |
| Estradiol | 94 | 4.5 |
Note: This table presents illustrative recovery data for representative steroids to demonstrate the performance of the methods. Actual recovery for 19-nor-DHEA should be experimentally determined.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of 19-nor-DHEA.
Caption: Troubleshooting guide for low recovery of 19-nor-DHEA.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promochrom.com [promochrom.com]
- 9. selectscience.net [selectscience.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. arborassays.com [arborassays.com]
- 14. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19-Nordehydroepiandrosterone (19-NDHEA) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in 19-Nordehydroepiandrosterone (19-NDHEA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in 19-NDHEA analysis by LC-MS/MS?
High background noise in the analysis of 19-NDHEA can originate from several sources, significantly impacting the accuracy and sensitivity of quantification. Key contributors include:
-
Contaminated Solvents and Reagents: The use of solvents and mobile phase additives that are not of high purity (e.g., LC-MS grade) can introduce chemical impurities, leading to a consistently high baseline.[1][2] Microbial growth in improperly stored aqueous mobile phases is also a potential source of contamination.[2]
-
Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds. These components can co-elute with 19-NDHEA and either suppress or enhance its ionization in the mass spectrometer, a phenomenon known as the matrix effect.[3][4][5] This can lead to inaccurate quantification and a high, unstable baseline.
-
Contamination from Labware and Sample Preparation: Plasticizers and other compounds can leach from plastic consumables like pipette tips, vials, and collection tubes, introducing interfering signals.[6][7] Inadequate cleaning of glassware can also lead to cross-contamination.
-
Dirty Mass Spectrometer Ion Source: Over time, non-volatile components from samples and mobile phases can accumulate on the ion source components (e.g., cone, needle, transfer tube), resulting in a significant increase in background noise.[8]
-
Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can be retained in the injection port, column, or tubing and elute in subsequent runs, causing ghost peaks and an elevated baseline.[2]
Q2: How can I differentiate between electronic and chemical noise?
A simple way to conceptualize the difference is that electronic noise is quantified by the signal-to-noise ratio, while chemical noise is reflected in the relative standard deviation of sample measurements.[9] A noisy baseline in your chromatogram often points to chemical noise, especially if you observe inconsistent peak heights for the same standard across different runs.[9] If the noise is present even when no sample is being injected (i.e., just running the mobile phase), it is likely electronic or coming from contaminated solvents.[9]
Q3: What are the initial steps to take when troubleshooting high background noise?
When encountering high background noise, a systematic approach is crucial. Here are the initial steps:
-
Check Your Solvents and Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][9] Prepare fresh mobile phases, as microbial growth can occur in improperly stored solutions.[2][9]
-
Inspect the Ion Source: Contamination of the ion source is a common cause of high background.[8][9] Regularly clean the ion source components according to the manufacturer's instructions.
-
Evaluate the LC System: A dirty or contaminated LC system can contribute significantly to background noise.[9] Flush the system thoroughly, especially when changing mobile phases with different salt compositions, to prevent salt precipitation.[2][9]
-
Run a Blank Gradient: Inject a blank sample (e.g., your sample solvent) and run your analytical gradient. This will help you identify if the noise is originating from your solvents, the LC system, or carryover from previous injections.[9]
Troubleshooting Guides
Issue 1: High and Unstable Baseline Across the Entire Chromatogram
This often indicates a systemic issue with your LC-MS system or the reagents being used.
| Potential Cause | Recommended Action | Expected Outcome | Citation |
| Contaminated Solvents/Mobile Phase | Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases. | A significant reduction in the baseline noise level. | [1][9] |
| Dirty Ion Source | Clean the ion source components (cone, needle, transfer tube) according to the manufacturer's instructions. | A cleaner baseline and potentially increased signal intensity. | [8][9] |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution (e.g., a high percentage of organic solvent). | Removal of contaminants leading to a lower and more stable baseline. | [9] |
| Leaks in the LC System | Check for any leaks in the fittings and connections of your LC system. | Elimination of pressure fluctuations and a more stable baseline. | [9] |
| Improper Gas Supply | Ensure the nebulizer and drying gases are of high purity and the pressures are set correctly. | Stable spray and ionization, leading to reduced noise. | [9] |
Issue 2: High Background Noise in Specific Regions of the Chromatogram
This is often indicative of co-eluting interferences from the sample matrix or carryover.
| Potential Cause | Recommended Action | Expected Outcome | Citation |
| Matrix Effects | Optimize the sample preparation method. Employ techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components. | Reduced ion suppression or enhancement, leading to a cleaner baseline around the analyte peak and improved accuracy. | [3][4] |
| Co-eluting Isobaric Compounds | Adjust the chromatographic gradient to improve the separation of 19-NDHEA from interfering compounds with the same mass-to-charge ratio. | Baseline resolution of the analyte peak from interfering peaks. | [3] |
| Carryover | Implement a robust needle wash protocol between injections. Inject a blank sample after a high-concentration sample to check for carryover. | Absence of the analyte peak in the blank injection and a lower baseline in subsequent runs. | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 19-NDHEA from Serum
This protocol provides a general framework for extracting 19-NDHEA from serum samples. Optimization may be required based on your specific instrumentation and sample characteristics.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) to the serum sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for 19-NDHEA from Urine
This protocol outlines a general procedure for the solid-phase extraction of 19-NDHEA from urine samples. The choice of SPE sorbent and solvents should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) according to the enzyme manufacturer's protocol.
-
Adjust the pH of the sample as required for optimal retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or an appropriate buffer to remove polar interferences. This step is crucial for reducing matrix effects.
-
-
Elution:
-
Elute the 19-NDHEA from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of steroids using LC-MS/MS, providing a benchmark for expected performance.
Table 1: Recovery of Steroids using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Citation |
| Steroid Panel | Liquid-Liquid Extraction | Serum | 86.4 - 115.0 | [10] |
| Anabolic Steroids | Method 2 (Optimized LLE) | Beef | High Recovery | [3] |
| Anabolic Steroids | Method 3 (Enzymatic Hydrolysis + LLE) | Beef | 32.07 - 56.84 | [3] |
Table 2: Precision of Steroid Analysis
| Analyte | Matrix | Intra-day Variation (CV%) | Inter-day Variation (CV%) | Citation |
| Steroid Panel | Serum/Urine | 0 - 21.7 | 0.16 - 11.5 | [11] |
Table 3: Limits of Quantification (LOQ) for Steroid Hormones
| Analyte | Matrix | LOQ (ng/mL) | Citation |
| Estradiol | Serum | 0.005 | [10] |
| Cortisol | Serum | 1 | [10] |
| Steroid Panel | Urine | 0.14 - 0.92 | [11] |
| Steroid Panel | Serum/Plasma | 0.38 - 1.18 | [11] |
Visualizations
Caption: General experimental workflow for 19-NDHEA analysis.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. echemi.com [echemi.com]
- 2. zefsci.com [zefsci.com]
- 3. Unveiling the global landscape of anabolic steroid residues in beef via integrated targeted quantification and high-resolution suspect screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
Validation & Comparative
19-Nordehydroepiandrosterone vs. DHEA: A Comparative Metabolic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 19-nordehydroepiandrosterone (19-nor-DHEA) and dehydroepiandrosterone (B1670201) (DHEA). While both are steroid precursors, their structural differences lead to distinct metabolic fates and physiological effects. This document summarizes their known metabolic routes, presents available data in a comparative format, and provides detailed experimental protocols for their analysis.
Introduction
Dehydroepiandrosterone (DHEA) is one of the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands, gonads, and the brain.[1] It serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[1][2] this compound (19-nor-DHEA) is a synthetic derivative of DHEA, differing by the absence of a methyl group at the C19 position.[3] This structural modification significantly alters its metabolic conversion, primarily positioning it as a prohormone to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone).[3][4] Understanding the comparative metabolism of these two compounds is critical for drug development, endocrinology research, and sports anti-doping efforts.
Metabolic Pathways
The metabolic pathways of DHEA are well-characterized, involving conversion to its sulfated form (DHEA-S) and subsequent transformation into various androgens and estrogens.[1][2][5][6] The metabolism of 19-nor-DHEA is less extensively documented in publicly available literature, but it is known to convert to nandrolone and its metabolites.[4][7]
DHEA is primarily metabolized via two main pathways: sulfation to DHEA-S, which acts as a circulating reservoir, and conversion to androstenedione, which is a precursor to testosterone (B1683101) and estrogens.[1][2][5]
19-nor-DHEA is a prohormone to nandrolone. Its metabolism is expected to parallel that of other nandrolone prohormones, leading to the formation of 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone, which are the major urinary metabolites used for its detection.[4]
Comparative Metabolic Data
Direct comparative quantitative studies on the metabolism of 19-nor-DHEA and DHEA are limited in publicly accessible scientific literature. The following tables summarize known characteristics based on individual studies. A 2024 WADA-funded study is currently investigating the metabolic fate of 19-nor-DHEA, which should provide more detailed comparative data in the future.[4][8]
| Parameter | This compound (19-nor-DHEA) | Dehydroepiandrosterone (DHEA) |
| Primary Function | Prohormone to Nandrolone[3][4] | Metabolic intermediate for androgens and estrogens[1][2] |
| Primary Metabolites | 19-norandrosterone (19-NA), 19-noretiocholanolone[4] | DHEA-S, Androstenedione, Testosterone, Estrone[2][5] |
| Key Metabolic Enzymes | 3β-HSD, 17β-HSD, 5α/β-reductases | SULT2A1, 3β-HSD, 17β-HSD, Aromatase, 5α-reductase[6] |
| Half-life | Not well-established | Short (15-30 minutes); DHEA-S is much longer (7-10 hours)[1] |
| Clearance Rate | Not well-established | Rapid for DHEA (~2000 L/day); much slower for DHEA-S (~13 L/day)[2][5] |
| Downstream Hormonal Products | This compound (19-nor-DHEA) | Dehydroepiandrosterone (DHEA) |
| Androgenic | Nandrolone and its metabolites[3] | Androstenedione, Testosterone, Dihydrotestosterone[2] |
| Estrogenic | Minimal aromatization to estrogens is expected due to the lack of the C19 methyl group.[9] | Estrone, Estradiol[2] |
Experimental Protocols for Comparative Metabolic Analysis
A comprehensive comparative metabolic study of 19-nor-DHEA and DHEA would involve the analysis of metabolites in biological matrices such as urine and serum following administration. The following protocols outline a standard approach using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Internal Standard Spiking: To 1 mL of urine, add a mixture of deuterated internal standards for target analytes (e.g., DHEA-d5, testosterone-d3, 19-norandrosterone-d4).
-
Enzymatic Hydrolysis: Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 55°C for 2 hours to cleave glucuronide and sulfate (B86663) conjugates.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the hydrolyzed sample, wash with water and hexane (B92381) to remove interferences, and elute the steroids with ethyl acetate.[10]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v), vortex vigorously for 2 minutes, and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube. Repeat the extraction.[11]
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[10][11]
-
To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[11]
-
Gas Chromatograph:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C and hold for 10 minutes.[11]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-700) for metabolite identification and Selected Ion Monitoring (SIM) for quantification of target analytes.[11]
-
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of parent and product ion transitions for each analyte.
-
Conclusion
The metabolic profiles of 19-nor-DHEA and DHEA are markedly different, reflecting their distinct chemical structures. DHEA serves as a precursor to a broad range of endogenous androgens and estrogens, playing a central role in steroidogenesis. In contrast, 19-nor-DHEA is a synthetic prohormone that is primarily metabolized to nandrolone and its derivatives. This fundamental difference has significant implications for their physiological effects and potential therapeutic applications. For researchers, understanding these metabolic distinctions is crucial for interpreting experimental results and for the development of new therapeutic agents. The provided experimental protocols offer a robust framework for conducting detailed comparative metabolic studies to further elucidate the pharmacokinetics and metabolic fate of these compounds. The anticipated results from ongoing research will undoubtedly provide a more complete quantitative picture of 19-nor-DHEA metabolism.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 5. tandfonline.com [tandfonline.com]
- 6. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. samedaysupplements.com [samedaysupplements.com]
- 8. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | Agence mondiale antidopage [wada-ama.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of GC-MS and LC-MS/MS for the Detection of 19-nor-DHEA
In the landscape of analytical chemistry, particularly within the realms of clinical research, anti-doping control, and pharmaceutical development, the accurate detection and quantification of synthetic steroids like 19-nor-dehydroepiandrosterone (19-nor-DHEA) are of paramount importance. The two leading mass spectrometry-based techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparative analysis of these two powerful methods, supported by experimental data and protocols, to assist researchers and laboratory professionals in selecting the optimal technique for their specific needs.
While both GC-MS and LC-MS/MS are capable of providing high levels of sensitivity and specificity, they differ significantly in their sample preparation requirements, analytical workflow, and overall performance characteristics. A key distinction lies in the need for derivatization in GC-MS to ensure the volatility of steroid analytes, a step that is typically not required for LC-MS/MS analysis.[1][2][3]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key performance metrics for both GC-MS and LC-MS/MS in the analysis of 19-nor-DHEA and its closely related metabolite, 19-norandrosterone (B1242311). It is important to note that performance can vary based on the specific instrumentation, sample matrix, and validation protocol.
| Performance Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 2.6 ng/mL[4] | 16 - 40 pg/mL[5][6] | LC-MS/MS generally offers lower limits of detection for underivatized steroids. |
| Limit of Quantification (LOQ) | < 1 ng/mL[2][7] | < 1 ng/mL[2][7] | Both techniques can achieve low ng/mL quantification, suitable for many applications. |
| Linearity (Correlation Coefficient) | > 0.99[4] | > 0.99[5] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Precision (%CV) | < 15%[4] | < 16.4%[2][7] | Both techniques exhibit good precision and reproducibility. |
| Accuracy/Recovery | 26 - 81%[4] | 86.4 - 115.0%[8] | LC-MS/MS may offer higher and more consistent recoveries due to simpler sample preparation. |
| Sample Throughput | Lower[9] | Higher[9] | The elimination of the derivatization step significantly increases the throughput of LC-MS/MS. |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS differ primarily in the sample preparation stages. The following diagrams illustrate the typical experimental steps for each technique.
Detailed Experimental Protocols
Below are representative protocols for the analysis of 19-nor-DHEA or its metabolites in urine, synthesized from methodologies described in the scientific literature.
GC-MS Protocol
This protocol is based on common procedures for the analysis of anabolic steroids in urine.[10][11][12]
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., d3-testosterone).
-
Add 0.6 mL of phosphate (B84403) buffer (pH 6.5) containing β-glucuronidase from E. coli.
-
Incubate at 45-55°C for 30-60 minutes to hydrolyze the glucuronide conjugates.[10][12]
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge.[4][12]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithiothreitol.[4][12]
-
Heat the mixture at 60-80°C for 20-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column such as a Zebron ZB-5 or equivalent.[4]
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of around 180°C, ramped to approximately 300°C.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for targeted analysis, monitoring characteristic ions of the 19-nor-DHEA-TMS derivative.
-
LC-MS/MS Protocol
This protocol is based on established methods for the analysis of underivatized steroids in biological fluids.[2][5][13]
-
Sample Preparation:
-
To 200 µL of serum or urine, add an internal standard (e.g., deuterated 19-norandrosterone).[5][13]
-
For urine samples containing conjugates, an optional enzymatic hydrolysis step as described for the GC-MS protocol can be performed.
-
Perform a liquid-liquid extraction with a solvent mixture such as ethyl acetate/hexane or a solid-phase extraction (SPE).[2][13]
-
Evaporate the organic extract to dryness and reconstitute the residue in a solution compatible with the mobile phase (e.g., a mixture of water and methanol).[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase column, such as a C18 or C8, is typically used.[5][13]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid or ammonium fluoride (B91410) to enhance ionization.[8][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two specific precursor-to-product ion transitions are typically monitored for each analyte.
-
Performance Characteristics at a Glance
The choice between GC-MS and LC-MS/MS often involves a trade-off between established robustness and high-throughput efficiency. The following diagram provides a visual summary of the key performance characteristics of each technique for 19-nor-DHEA analysis.
Conclusion
Both GC-MS and LC-MS/MS are highly capable and validated techniques for the detection and quantification of 19-nor-DHEA.
GC-MS remains a robust and reliable "gold standard" method, particularly valued for its high chromatographic resolution and extensive, well-established mass spectral libraries that aid in compound identification.[9] However, the mandatory derivatization step adds complexity and time to the sample preparation process, making it less suitable for high-throughput applications.[3]
LC-MS/MS has emerged as a powerful alternative, offering significant advantages in terms of simplified sample preparation by circumventing the need for derivatization.[2] This leads to faster analysis times and higher sample throughput, making it an attractive option for routine and large-scale studies.[9] Furthermore, modern LC-MS/MS systems often provide superior sensitivity for many steroid compounds.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific analytical needs of the laboratory. For comprehensive steroid profiling where throughput is not the primary concern, GC-MS is an excellent choice. For targeted, high-throughput, and highly sensitive quantification of 19-nor-DHEA, LC-MS/MS is often the preferred method. In many advanced analytical laboratories, both techniques are maintained as complementary tools to leverage their respective strengths.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. academic.oup.com [academic.oup.com]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: 19-nor-DHEA vs. Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the androgen receptor (AR) binding affinity of 19-nor-dehydroepiandrosterone (19-nor-DHEA) and its potent metabolite, nandrolone (B1676933). Understanding the direct and indirect interactions of these compounds with the AR is crucial for research in endocrinology, pharmacology, and the development of therapeutic agents. This document synthesizes available experimental data to offer an objective comparison of their performance at the molecular level.
Executive Summary
Quantitative Data on Androgen Receptor Binding Affinity
The following table summarizes the available quantitative data for the binding affinity of nandrolone and provides an estimated affinity for 19-nor-DHEA based on its parent compound, DHEA.
| Compound | Metric | Value | Reference Compound | Notes |
| Nandrolone | Relative Binding Affinity (RBA) | Higher than Testosterone (B1683101) | Methyltrienolone (MT) | In a study with rat skeletal muscle and prostate AR, the RBA order was MT > nandrolone > testosterone.[2] |
| Binding Affinity Order | DHT > Nandrolone > Testosterone | Dihydrotestosterone (DHT) | Determined in minced rat seminal vesicles at 37°C.[3] | |
| 19-nor-DHEA | Estimated Binding Affinity (Kd) | ~1.1 µM (estimated) | - | This is an estimation based on the reported Kd of DHEA for the androgen receptor.[4][5] Direct experimental data for 19-nor-DHEA is not currently available. |
Experimental Protocols: Competitive Binding Assay
The determination of receptor binding affinity for androgens is commonly achieved through in vitro competitive binding assays. The following is a representative protocol for such an experiment.
Objective: To determine the relative binding affinity of test compounds (e.g., 19-nor-DHEA, nandrolone) for the androgen receptor by measuring their ability to displace a radiolabeled androgen.
Materials:
-
Androgen Receptor Source: Cytosolic preparations from rat prostate or skeletal muscle, or a recombinant human androgen receptor.
-
Radioligand: [3H]methyltrienolone (MT) or [3H]dihydrotestosterone (DHT).
-
Test Compounds: 19-nor-DHEA, nandrolone, and a reference compound (e.g., unlabeled DHT or testosterone).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Receptor Solution: The androgen receptor source is prepared and diluted in the assay buffer to a predetermined concentration.
-
Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone-induces miR-21 transcription in HepG2 cells through estrogen receptor β and androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
Cross-Validation of Analytical Methods for 19-Nordehydroepiandrosterone: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic anabolic steroids, the accurate and reliable quantification of metabolites is paramount. 19-Nordehydroepiandrosterone (19-NA), a primary urinary metabolite of nandrolone (B1676933) and other 19-norsteroids, serves as a key biomarker in doping control and metabolic studies. The choice of analytical methodology significantly impacts the sensitivity, specificity, and overall validity of the results. This guide provides an objective comparison of the most commonly employed analytical techniques for 19-NA: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Immunoassays. Experimental data from various studies are presented to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Method Performance
The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data for GC-MS, LC-MS/MS, and immunoassay methods for the analysis of 19-NA, compiled from various validation studies.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 19-Norandrosterone (B1242311) Analysis
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 16 pg[1] | 40 pg/mL[2] |
| Limit of Quantification (LOQ) | 2 ng/mL[3] | <1 ng/mL[4], 200 pg/mL[2] |
| Recovery | 99.1 - 101.4%[1] | 94%[2] |
| Intra-day Precision (%CV) | 0.2 - 1.2%[1] | 2.7%[2] |
| Inter-day Precision (%CV) | 0.1 - 0.5%[1] | 14.3%[2] |
| Linearity (R²) | 0.9997 - 0.9999[1] | Not explicitly stated in searched results |
| Sample Preparation | Requires hydrolysis and derivatization[4] | Can directly measure conjugates, eliminating hydrolysis and derivatization[5] |
Table 2: Performance Characteristics of Immunoassays for 19-Norsteroid Screening
| Parameter | Immunoassay (General) |
| Primary Application | Screening |
| Key Advantage | High throughput, cost-effective for large sample numbers |
| Key Limitation | Susceptible to cross-reactivity with structurally similar steroids[6] |
| Cross-Reactivity Example | An antibody for 19-nortestosterone showed 20-25% cross-reactivity with testosterone. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for the analysis of 19-NA using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A common approach for GC-MS analysis of 19-NA in urine involves enzymatic hydrolysis, extraction, derivatization, and subsequent chromatographic separation and detection.
-
Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard (e.g., deuterated 19-NA) and 1 mL of phosphate (B84403) buffer (pH 7). Add β-glucuronidase from E. coli. Incubate at 50°C for 3 hours.
-
Extraction: After hydrolysis, perform liquid-liquid extraction with n-pentane.
-
Purification: The extract is purified using solid-phase extraction (SPE) with a suitable cartridge.
-
Derivatization: The dried residue is derivatized to form a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, simplifying sample preparation.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., deuterated 19-NA).
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge to concentrate the analyte and remove interfering matrix components.
-
LC Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) with a gradient elution using a mixture of aqueous and organic mobile phases.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity for the quantification of 19-NA and its conjugates.
Workflow and Process Visualizations
The following diagrams illustrate the typical workflows for the cross-validation of analytical methods and the sample analysis process for 19-NA.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis of 19-NA.
Discussion and Recommendations
The choice between GC-MS, LC-MS/MS, and immunoassays for the analysis of 19-NA depends on the specific requirements of the study.
-
GC-MS has historically been a robust and reliable method for steroid analysis, offering high resolution and sensitivity. However, the requirement for hydrolysis and derivatization adds to the sample preparation time and can be a source of variability.
-
LC-MS/MS has emerged as the preferred method in many laboratories due to its high sensitivity, specificity, and the ability to analyze conjugated metabolites directly, which simplifies the workflow and reduces sample preparation time.[4][5] The elimination of the hydrolysis step can also reduce the risk of analyte conversion.[4]
-
Immunoassays are valuable for high-throughput screening of a large number of samples due to their speed and cost-effectiveness. However, their lower specificity and potential for cross-reactivity with other endogenous or exogenous steroids necessitate confirmation of positive results by a more specific method like GC-MS or LC-MS/MS.
For quantitative and confirmatory analyses, LC-MS/MS is generally the superior technique, offering a balance of high sensitivity, specificity, and a more streamlined workflow. GC-MS remains a valid and powerful tool, particularly in well-established protocols. Immunoassays are best suited for initial screening purposes where a large number of samples need to be analyzed quickly and cost-effectively.
Ultimately, a thorough cross-validation is essential when comparing results between different methods or laboratories to ensure data integrity and consistency. This guide provides a foundation for making an informed decision on the most suitable analytical method for the determination of this compound.
References
- 1. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Showdown: Unpacking the Anabolic Effects of 19-nor-DHEA and Testosterone
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anabolic agents is paramount. This guide provides an objective in vivo comparison of the anabolic effects of 19-nor-dehydroepiandrosterone (19-nor-DHEA) and testosterone (B1683101), supported by experimental data and detailed methodologies.
While direct comparative in vivo studies exclusively focusing on 19-nor-DHEA and testosterone are limited, the anabolic properties of 19-nor-DHEA are primarily attributed to its role as a prohormone to nandrolone (B1676933) (19-nortestosterone). Therefore, this guide leverages comparative data between nandrolone and testosterone to infer the relative anabolic effects of 19-nor-DHEA. Nandrolone is recognized for its potent anabolic activity, reportedly exhibiting a higher anabolic-to-androgenic ratio compared to testosterone.
Quantitative Comparison of Anabolic Effects
The following tables summarize key quantitative data from in vivo studies, highlighting the comparative anabolic potency of nandrolone (as a proxy for 19-nor-DHEA) and testosterone.
| Parameter | Testosterone | Nandrolone | Animal Model | Study Reference |
| Anabolic:Androgenic Ratio | ~1:1 | ~3:1 to 16:1 | Rodents | [1] |
| Increase in Muscle Fiber Diameter | 32% increase | 49.7% increase | Pigs | [2] |
| Increase in Muscle Fiber Area | 112.2% increase | 145.7% increase | Pigs | [2] |
| Body Mass Gain (at 300 mg/wk) | ~3 kg | ~3 kg | Humans | [3][4] |
Experimental Protocols
A standardized method for assessing the anabolic and androgenic activity of substances in vivo is the Hershberger assay. This protocol is crucial for preclinical evaluation.
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a well-established in vivo model that utilizes castrated male rats to minimize the influence of endogenous androgens.[5][6]
1. Animal Model:
-
Species: Peripubertal male rats (e.g., Sprague-Dawley or Wistar strains).
-
Age: Approximately 42 days old at the time of castration.
-
Housing: Housed under controlled conditions of temperature, humidity, and light-dark cycle with ad libitum access to food and water.
2. Experimental Procedure:
-
Castration: Rats are surgically castrated to remove the primary source of endogenous androgens.
-
Acclimation: A post-operative recovery and acclimation period of 7-10 days is allowed.
-
Dosing: The test compounds (19-nor-DHEA and testosterone) and a vehicle control are administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Tissue Collection: On day 11, the animals are euthanized, and specific androgen-responsive tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles (plus coagulating glands), levator ani muscle, bulbocavernosus muscle, and glans penis.
3. Endpoint Analysis:
-
The weights of the collected tissues are normalized to the animal's body weight.
-
The anabolic activity is primarily determined by the increase in the weight of the levator ani muscle.
-
The androgenic activity is assessed by the weight increase in the ventral prostate and seminal vesicles.
-
A comparison of the dose-response curves for the levator ani muscle and the androgenic tissues allows for the determination of the anabolic-to-androgenic ratio.
Signaling Pathways and Mechanisms of Action
The anabolic effects of both testosterone and 19-nor-DHEA (via nandrolone) are mediated through the androgen receptor (AR). However, the downstream signaling and metabolic fate differ, influencing their overall anabolic and androgenic profiles.
Testosterone Signaling Pathway
Testosterone exerts its anabolic effects on muscle through both genomic and non-genomic pathways. After entering the cell, testosterone can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. Both testosterone and DHT bind to the androgen receptor, leading to its activation and translocation to the nucleus. In the nucleus, the hormone-receptor complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes that promote muscle protein synthesis and hypertrophy. Additionally, testosterone can activate signaling cascades, such as the Akt/mTOR pathway, which are central regulators of muscle growth.
19-nor-DHEA Metabolic and Signaling Pathway
19-nor-DHEA is a prohormone, meaning it is converted into an active hormone in the body. Its primary active metabolite is nandrolone (19-nortestosterone). Nandrolone then binds to the androgen receptor to exert its anabolic effects. A key difference from testosterone is that nandrolone is converted by 5α-reductase to a much weaker androgen, dihydronandrolone (DHN), which has a lower affinity for the androgen receptor. This metabolic difference is thought to contribute to nandrolone's more favorable anabolic-to-androgenic ratio.
Conclusion
Based on the available in vivo data, primarily through the lens of its metabolite nandrolone, 19-nor-DHEA appears to be a potent anabolic agent, potentially with a more favorable anabolic-to-androgenic ratio than testosterone. This is largely attributed to the differential metabolism of nandrolone in androgenic target tissues. The provided experimental protocol for the Hershberger assay offers a standardized framework for further direct comparative studies. The signaling pathways, while both converging on the androgen receptor, highlight key metabolic differences that likely underlie their distinct physiological effects. This guide serves as a foundational resource for researchers and professionals in the field to understand and further investigate the comparative anabolic properties of these compounds.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Structural Changes in the Skeletal Muscle of Pigs after Long-Term Administration of Testosterone, Nandrolone and a Combination of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of high dose testosterone and 19-nortestosterone to a replacement dose of testosterone on strength and body composition in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Toxicology of 19-Nordehydroepiandrosterone and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a compound and its metabolic products is paramount. This guide provides a comparative overview of the available toxicological data for 19-Nordehydroepiandrosterone (19-nor-DHEA) and its primary metabolites, 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105), as well as its parent compound, nandrolone (B1676933).
Disclaimer: Direct comparative in vitro and in vivo toxicological studies yielding quantitative data such as IC50 and LD50 values for 19-nor-DHEA and its specific metabolites are limited in the public domain. The following information is synthesized from available research on the parent compounds and general knowledge of anabolic-androgenic steroid (AAS) toxicology.
Executive Summary
19-nor-DHEA is a prohormone that converts in the body to the potent anabolic steroid nandrolone (19-nortestosterone)[1][2]. Its primary urinary metabolites are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[3][4][5][6]. The toxicological profile of 19-nor-DHEA is therefore intrinsically linked to that of nandrolone and its metabolites. While specific comparative data is scarce, the primary toxicological concerns associated with this class of compounds include hepatotoxicity, genotoxicity, and adverse effects stemming from interactions with the androgen receptor signaling pathway. General safety warnings for 19-nor-DHEA mention the possibility of liver damage, infertility, and behavioral changes[7].
Metabolism of 19-nor-DHEA
The metabolic conversion of 19-nor-DHEA is a critical factor in its biological activity and toxic potential. The metabolic pathway illustrates the conversion of the prohormone into its active form and subsequent metabolites.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
The Prohormone Quandary: A Comparative Analysis of 19-nor-DHEA and Other Nandrolone Precursors
For researchers, scientists, and drug development professionals, understanding the metabolic fate and conversion efficiency of prohormones is critical. This guide provides a comparative analysis of 19-nor-dehydroepiandrosterone (19-nor-DHEA) and other notable nandrolone (B1676933) precursors, with a focus on available human experimental data.
Nandrolone (19-nortestosterone), a potent anabolic steroid, has been a focal point in both therapeutic development and doping control. Its precursors, often marketed as dietary supplements, are compounds that convert to nandrolone in the body. Among these, 19-nor-DHEA has garnered interest, yet its metabolism in humans remains largely uninvestigated in published literature. A 2024 study funded by the World Anti-Doping Agency (WADA) is currently underway to elucidate the metabolic fate of 19-nor-DHEA, highlighting the significant gap in our current understanding.[1]
This guide synthesizes the limited available information on 19-nor-DHEA and contrasts it with data from human studies on other nandrolone precursors, namely 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol.
Metabolic Pathways: A Tale of Two Conversions
The conversion of these prohormones to the target hormone, nandrolone, is a multi-step enzymatic process. For 19-nor-DHEA, the metabolic pathway is hypothesized based on the known metabolism of DHEA. This involves the action of two key enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
First, 3β-HSD is expected to convert 19-nor-DHEA to 19-norandrostenedione (B190405). Subsequently, 17β-HSD would reduce 19-norandrostenedione to nandrolone.
Similarly, 19-nor-4-androstene-3,17-diol is also a precursor to nandrolone. Its conversion is a more direct, one-step process mediated by 3β-HSD.
Comparative Efficacy: A Look at the Data
Direct comparative studies on the conversion efficiency of these precursors in humans are scarce. However, some studies provide valuable insights into the pharmacokinetics of individual compounds.
Quantitative Data from Human Studies
| Precursor Administered | Dosage and Route | Peak Plasma Nandrolone Concentration (Mean ± SD) | Key Metabolites Detected | Study Reference |
| 19-nor-DHEA | No human data available | Not Applicable | Not Applicable | [1] |
| 19-nor-4-androstene-3,17-diol | 100 mg oral capsule | 4.0 ± 2.6 ng/mL | 19-norandrosterone, 19-noretiocholanolone | (Schrader et al., 2006) |
| 25 mg sublingual tablet | 11.0 ± 6.4 ng/mL | 19-norandrosterone, 19-noretiocholanolone | (Schrader et al., 2006) | |
| 19-nor-4-androstene-3,17-dione & 19-nor-4-androstene-3,17-diol | 72 mg or 144 mg oral (combination) | Not reported in plasma | Nortestosterone detected in urine | (Colker et al., 2001) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited human studies.
Schrader et al. (2006): Pharmacokinetics of 19-nor-4-androstene-3,17-diol
-
Objective: To determine the plasma concentrations of 19-nor-4-androstene-3,17-diol and its metabolites after oral and sublingual administration.
-
Study Design: An open-label crossover trial.
-
Participants: Eight healthy male volunteers.
-
Intervention:
-
Single dose of 100 mg of 19-nor-4-androstene-3,17-diol in a capsule.
-
Single dose of 25 mg of 19-nor-4-androstene-3,17-diol as a sublingual tablet.
-
-
Sample Collection: Blood samples were collected at specified intervals.
-
Analytical Method: Gas chromatography/mass spectrometry (GC/MS) was used to determine the plasma concentrations of 19-nor-4-androstene-3,17-diol, nandrolone, 19-norandrosterone, and 19-noretiocholanolone.
Colker et al. (2001): Metabolism of a Combination of 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol
-
Objective: To investigate the metabolism of a commercially available supplement containing both 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol.
-
Participants: Healthy, resistance-trained men.
-
Intervention:
-
Low dose: 72 mg of the supplement twice daily for 10 days.
-
High dose: 144 mg of the supplement twice daily for 10 days.
-
-
Sample Collection: Urine samples were collected on days 3, 5, 7, and 10.
-
Analytical Method: Urinalysis was performed to detect the presence of nortestosterone.
Logical Workflow for Prohormone Validation
The validation of a prohormone like 19-nor-DHEA as a precursor to a target hormone in humans follows a logical experimental workflow. This begins with administration of the compound and proceeds through sample collection and sophisticated analytical techniques to identify and quantify the resulting metabolites.
Conclusion
In contrast, studies on other precursors like 19-nor-4-androstene-3,17-diol have provided quantitative data on their conversion to nandrolone in humans. The available evidence suggests that the route of administration (oral vs. sublingual) can significantly impact the resulting plasma concentrations of the target hormone.
For researchers and drug development professionals, the forthcoming results from the WADA-funded study on 19-nor-DHEA will be crucial in filling the existing knowledge gap. Until then, any consideration of 19-nor-DHEA as a nandrolone precursor in humans should be approached with caution, acknowledging the absence of robust scientific validation.
References
A Guide to Inter-Laboratory Comparison of 19-Nordehydroepiandrosterone Measurements
For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of 19-Nordehydroepiandrosterone (19-NDHEA) is critical. As a metabolite of nandrolone (B1676933) and other 19-norsteroids, its detection is a key aspect of anti-doping controls and metabolic research. This guide provides an objective comparison of the analytical methodologies used for 19-NDHEA measurement, supported by experimental data and harmonized procedures from leading anti-doping authorities.
The primary analytical techniques for the detection and quantification of 19-norsteroids, including 19-NDHEA and its main urinary metabolite 19-norandrosterone (B1242311) (19-NA), are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The World Anti-Doping Agency (WADA) has established technical documents to ensure the harmonization of analysis and reporting of these compounds among its accredited laboratories.[1][2][3]
Comparative Analysis of Analytical Methods
The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of 19-NDHEA measurements. Below is a summary of the performance characteristics of the most commonly employed techniques. Data presented is largely based on the requirements and findings for the closely related and primary urinary metabolite, 19-norandrosterone (19-NA), which serves as a reliable proxy for 19-NDHEA analysis in a regulated environment.
| Performance Parameter | GC-MS | LC-MS/MS | Notes |
| Limit of Detection (LOD) | 0.3–0.5 ng/mL | 0.4 to 6 ng L−1 | GC-MS methods are well-established for achieving low ng/mL detection limits required for anti-doping purposes.[4] LC-MS/MS can also achieve very low detection limits.[5] |
| Limit of Quantification (LOQ) | ~1 ng/mL | 0.14–0.92 ng/mL | The required performance level for initial testing of 19-NA is 1 ng/mL.[4] LC-MS/MS methods have demonstrated robust quantification at sub-ng/mL levels for various steroids.[6] |
| Precision (%RSD) | < 15% | < 15% | Both techniques are expected to demonstrate high precision for reliable quantification. |
| Accuracy (Recovery) | 80-120% | 70-120% | Good recovery is achievable with both methods, though it can be matrix-dependent. |
| Specificity | High | Very High | Tandem MS (MS/MS) in both GC and LC provides excellent specificity by monitoring specific precursor-product ion transitions. |
| Derivatization Requirement | Yes | No (for some analytes) | GC-MS typically requires derivatization to improve the volatility and thermal stability of steroids.[6] LC-MS/MS can often analyze conjugated and unconjugated steroids directly.[5] |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for ensuring inter-laboratory comparability. The following outlines the typical workflows for GC-MS and LC-MS/MS analysis of 19-norsteroids in urine, based on WADA guidelines and common analytical practices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a cornerstone technique for steroid analysis in anti-doping laboratories. For conclusive confirmation of the exogenous origin of 19-NA at concentrations between 2.5 and 15 ng/mL, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is required.[7]
-
Sample Preparation (Hydrolysis and Extraction):
-
An internal standard (e.g., deuterated 19-NA) is added to the urine sample.
-
Enzymatic hydrolysis with β-glucuronidase is performed to cleave the glucuronide conjugates and release the free steroid.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the analytes from the urine matrix.
-
-
Derivatization:
-
The extracted analytes are subjected to a derivatization reaction, commonly silylation (e.g., with MSTFA/NH4I/ethanethiol), to create more volatile and thermally stable derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): An Agilent 8890 GC or equivalent is used.
-
Column: A non-polar capillary column, such as a DB-624 UI, 30 m x 0.25 mm, 1.4 µm, is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: A temperature gradient is used to separate the analytes, for instance, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 20°C/min and holding for 5 minutes.[8]
-
Mass Spectrometer (MS): A mass spectrometer operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode is used for detection and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing both conjugated and unconjugated steroids, often with minimal sample preparation.
-
Sample Preparation:
-
An internal standard (e.g., deuterated 19-NA glucuronide) is added to the urine sample.
-
For direct analysis of conjugated metabolites, a "dilute-and-shoot" approach may be used, where the urine is simply diluted with a suitable buffer before injection.
-
Alternatively, SPE can be used for sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase C18 column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is used to elute the analytes.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of 19-norsteroids in a doping control laboratory.
Caption: Generalized analytical workflow for 19-norsteroid analysis.
Signaling Pathway of Nandrolone Metabolism
The following diagram illustrates the metabolic pathway of nandrolone to its major urinary metabolites, 19-norandrosterone and 19-noretiocholanolone.
Caption: Simplified metabolic pathway of nandrolone.
References
- 1. TD2021NA | World Anti Doping Agency [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ13 C values of urinary 19-norandrosterone in antidoping samples and potential for adverse findings from boar offal consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Efficacy comparison of different sample preparation methods for 19-nor-DHEA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 19-nor-dehydroepiandrosterone (19-nor-DHEA) and its metabolites, such as 19-norandrosterone (B1242311) (19-NA), in biological matrices is critical for various applications, including clinical research, anti-doping control, and pharmaceutical development. The efficacy of any analytical method heavily relies on the initial sample preparation, which aims to extract the analyte of interest, remove interfering substances, and concentrate the sample. This guide provides an objective comparison of three commonly employed sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data from scientific literature.
At a Glance: Performance Comparison
The selection of an appropriate sample preparation method is a trade-off between recovery, cleanliness, speed, and cost. The following table summarizes the key performance metrics for the analysis of 19-norandrosterone (19-NA), the primary metabolite of 19-nor-DHEA, using different extraction techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | ~94% for 19-NA sulfate[1] | 99.1 - 101.4% for 19-NA[2] | Generally lower and more variable for steroids |
| Matrix Effects | Can be significant but manageable with optimized wash steps | Generally cleaner extracts than PPT, but emulsions can be an issue | High, as it is less effective at removing phospholipids (B1166683) and other interferences[3] |
| Limit of Detection (LOD) | 40 pg/mL for 19-NA sulfate[1] | 16 pg for 19-NA[2] | Generally higher due to matrix effects |
| Limit of Quantification (LOQ) | 200 pg/mL for 19-NA sulfate[1] | Not explicitly stated, but method is highly sensitive | Typically higher than SPE and LLE |
| Reproducibility (CV%) | Intra-day: 2.7%, Inter-assay: 14.3% for 19-NA sulfate[1] | Within-set: 0.2 - 1.2%, Between-set: 0.1 - 0.5% for 19-NA[2] | Can be higher due to incomplete protein removal and matrix effects |
| Throughput | Amenable to high-throughput automation | Can be automated, but prone to emulsion formation | High-throughput and simple |
| Solvent Consumption | Moderate | High | Low |
Methodologies in Detail
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that separates components of a mixture according to their physical and chemical properties. For steroid analysis, reversed-phase SPE is commonly employed.
Experimental Protocol (Adapted for 19-nor-DHEA/19-NA from Urine):
-
Conditioning: A C18 SPE cartridge is conditioned with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Equilibration: The cartridge is then equilibrated with 3 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Sample Loading: A pre-treated urine sample (e.g., after enzymatic hydrolysis to cleave conjugates) is loaded onto the cartridge at a slow and steady flow rate.
-
Washing: The cartridge is washed with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: The analyte of interest, 19-nor-DHEA or its metabolites, is eluted with a stronger organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.
A study on the direct detection of 19-norandrosterone sulfate (B86663) in human urine using a quaternary amine SPE protocol reported a recovery of 94%, with an intra-day precision of 2.7% and an inter-assay precision of 14.3%[1]. The limit of detection (LOD) and limit of quantification (LOQ) were 40 pg/mL and 200 pg/mL, respectively[1].
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol (Adapted for 19-nor-DHEA/19-NA from Urine):
-
pH Adjustment: The pH of the urine sample is adjusted to an optimal value (e.g., alkaline for free steroids) to ensure the analyte is in a neutral form.
-
Extraction: An immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture) is added to the sample. The mixture is vortexed vigorously to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection: The organic layer containing the analyte is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
A candidate reference measurement procedure for 19-norandrosterone in urine utilizing LLE demonstrated excellent recovery, ranging from 99.1% to 101.4%[2]. The method also showed high reproducibility, with within-set coefficients of variation (CVs) of 0.2-1.2% and between-set CVs of 0.1-0.5%[2]. The reported detection limit for 19-NA was 16 pg[2].
Protein Precipitation (PPT)
PPT is the simplest and fastest method for removing proteins from biological samples, such as plasma or serum. It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins.
Experimental Protocol (Acetonitrile Precipitation for Serum/Plasma):
-
Solvent Addition: Three volumes of cold acetonitrile are added to one volume of the serum or plasma sample.
-
Vortexing: The mixture is vortexed vigorously for about 30 seconds to ensure complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analyte, is carefully collected for direct injection or further processing.
While PPT is rapid and requires minimal solvent, it is generally less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression or enhancement in mass spectrometry-based analyses[3]. This can result in lower sensitivity and reproducibility compared to SPE and LLE. For steroid analysis, where low detection limits are often required, the higher matrix effects associated with PPT can be a significant drawback.
Conclusion
The choice of sample preparation method for 19-nor-DHEA analysis depends on the specific requirements of the assay.
-
Liquid-Liquid Extraction (LLE) offers the highest recovery and excellent reproducibility for 19-norandrosterone, making it a strong candidate for reference methods and applications requiring the highest accuracy.
-
Solid-Phase Extraction (SPE) provides high recovery and good precision, with the significant advantage of being easily automated for high-throughput analysis. It is often the method of choice in routine testing laboratories.
-
Protein Precipitation (PPT) is the fastest and simplest method but is prone to significant matrix effects, which can compromise sensitivity and reproducibility. It may be suitable for initial screening purposes or when the analyte concentration is high, but for trace-level quantification of 19-nor-DHEA and its metabolites, SPE or LLE are generally superior.
Researchers should carefully validate their chosen sample preparation method to ensure it meets the required performance characteristics for their specific application.
References
- 1. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a candidate reference measurement procedure for the determination of 19-norandrosterone in human urine using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 19-Nordehydroepiandrosterone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 19-Nordehydroepiandrosterone (19-Nor-DHEA), a synthetic prohormone. Due to its classification as a controlled substance in many jurisdictions and its potential environmental and health hazards, strict adherence to established disposal protocols is imperative for researchers, scientists, and drug development professionals. This guide outlines the necessary step-by-step procedures to ensure safe and compliant waste management.
Pre-Disposal Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Given that 19-Nor-DHEA is a potent hormonal compound, appropriate personal protective equipment must be worn at all times to prevent accidental exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as both a controlled substance and a hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][2]
Step 1: Segregation and Labeling
-
All waste containing 19-Nor-DHEA, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from other laboratory waste streams.
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also indicate the primary hazards (e.g., "Toxic," "Hormonal Compound").
Step 2: Waste Container Selection and Management
-
Use a dedicated, leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) (HDPE) bottle for liquids, or a securely sealed bag or drum for solids).
-
The container must be kept closed at all times except when adding waste.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
Step 3: Rendering the Compound "Non-Retrievable" (for Controlled Substances)
The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" before final disposal.[5] This means it cannot be transformed back into a usable form. There are two primary options for achieving this in a laboratory setting:
-
Option A: On-Site Destruction (if permitted by your institution and local regulations)
-
Two authorized employees must witness the entire destruction process.[5]
-
The 19-Nor-DHEA can be dissolved in a suitable flammable solvent (e.g., ethanol (B145695) or methanol) and then blended with a chemical waste stream destined for incineration.
-
Alternatively, commercially available controlled substance disposal kits (e.g., containing activated carbon) can be used to sequester the compound.[5]
-
A detailed record of the destruction, including the date, quantity, method, and signatures of both witnesses, must be maintained. The DEA Form 41, "Registrants Inventory of Drugs Surrendered," should be used for this documentation.[6][7]
-
-
Option B: Use of a Reverse Distributor
-
This is the most common and recommended method for many research institutions.
-
A reverse distributor is a DEA-licensed company authorized to handle and dispose of controlled substances.
-
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for a pickup by a certified reverse distributor.
-
Maintain all records of the transfer to the reverse distributor for a minimum of two years.[8]
-
Step 4: Disposal of Empty Containers
-
Empty containers that once held 19-Nor-DHEA must also be treated as hazardous waste.
-
To render a container "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol, or acetone).
-
The rinsate from each rinse must be collected and disposed of as hazardous chemical waste along with the 19-Nor-DHEA waste.
-
After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA). These are general guidelines; always consult your institution's specific policies.
| Parameter | Limit | Regulatory Body |
| Satellite Accumulation Area (SAA) Volume | Up to 55 gallons of hazardous waste | EPA |
| SAA Acute Hazardous Waste Volume | Up to 1 quart of liquid or 1 kg of solid acute hazardous waste | EPA |
| Time Limit for Full SAA Container Removal | Within 3 calendar days of the container becoming full | EPA |
| Maximum Storage Time in SAA (partially full) | Up to 12 months from the date waste was first added | EPA |
| Record Retention for Disposal | Minimum of 2 years | DEA |
Experimental Protocols Cited
This guidance is based on established federal and institutional protocols for the disposal of controlled substances and hazardous chemical waste. Key cited regulations and guidelines include:
-
21 CFR Part 1317: U.S. Drug Enforcement Administration regulations on the disposal of controlled substances.
-
40 CFR Part 262: U.S. Environmental Protection Agency standards for generators of hazardous waste.
-
Institutional Environmental Health and Safety (EH&S) Manuals: Specific procedures developed by universities and research institutions to ensure compliance with federal and state regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting personnel and the community while maintaining regulatory compliance. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. medlabmag.com [medlabmag.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. unthsc.edu [unthsc.edu]
Essential Safety and Operational Guide for Handling 19-Nordehydroepiandrosterone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 19-Nordehydroepiandrosterone, a potent synthetic steroid compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Assessment and Occupational Exposure
This compound is a hormonal compound that may have significant physiological effects even at low doses. Due to its potency, it should be handled as a hazardous substance.
Occupational Exposure Limit (OEL): A specific OEL for this compound is not publicly established. In the absence of such data, it is prudent to treat it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). For such compounds, a conservative OEL of less than 10 µg/m³ over an 8-hour time-weighted average is often applied.[1] All handling procedures should aim to keep airborne concentrations well below this limit.
Routes of Exposure: The primary routes of occupational exposure are inhalation of airborne powder and dermal (skin) contact.[2][3] Ingestion and eye contact are also potential routes of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety goggles with side shields and a face shield | Double-gloving with nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | N95 or higher certified respirator |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | Not generally required if performed in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with heavy-duty nitrile or butyl rubber gloves | Disposable, chemical-resistant coveralls | N95 or higher certified respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
-
Ventilation: All procedures involving the handling of powdered this compound, such as weighing and reconstituting, must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[4]
-
Containment: For procedures with a high potential for generating aerosols or dust, consider using containment solutions like glove bags or isolators.
Operational Plan for Handling
4.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
4.2. Weighing and Preparation of Solutions:
-
Preparation: Before starting, ensure the work area within the chemical fume hood is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above, including double gloves.
-
Handling: Carefully transfer the required amount of this compound powder. Use tools and techniques that minimize dust generation (e.g., using a micro-spatula).
-
Cleaning: After weighing, carefully clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) and then decontaminate with a cleaning agent. Dispose of all contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Wash hands thoroughly after removing all PPE.
4.3. Spill Management:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain and Clean: For small powder spills, gently cover with damp paper towels to avoid generating dust. For liquid spills, use an appropriate absorbent material. Work from the outside of the spill inwards.
-
Decontaminate: Clean the spill area with a suitable solvent and then a detergent.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, wipes, and any other disposable materials. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that held the powdered compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
Below is a logical workflow for the selection of Personal Protective Equipment when handling this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pppmag.com [pppmag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
